Technical Documentation Center

5-Isopropyl-1H-pyrazole-3-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Isopropyl-1H-pyrazole-3-methanol
  • CAS: 493038-56-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Isopropyl-1H-pyrazole-3-methanol: Molecular Structure, Properties, and Synthetic Considerations

Abstract This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic strategies pertaining to 5-Isopropyl-1H-pyrazole-3-methanol. While direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic strategies pertaining to 5-Isopropyl-1H-pyrazole-3-methanol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related pyrazole derivatives to offer robust theoretical and practical insights. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the versatile pyrazole scaffold. We will delve into the structural elucidation, potential synthetic routes, and the broader context of pyrazole derivatives in medicinal chemistry, supported by authoritative references.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in the design of therapeutic agents.[1][3] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring its significance in modern pharmacology.[2][4] The unique electronic properties of the pyrazole nucleus allow for a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6][7]

This guide focuses on a specific, functionalized derivative, 5-Isopropyl-1H-pyrazole-3-methanol, providing a detailed examination of its molecular characteristics and potential for further development.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-Isopropyl-1H-pyrazole-3-methanol is defined by a central pyrazole ring, substituted with an isopropyl group at the 5-position and a methanol group at the 3-position. Based on this structure, we can deduce its chemical formula and molecular weight.

PropertyValue
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
IUPAC Name (5-isopropyl-1H-pyrazol-3-yl)methanol

The presence of the hydroxyl group in the methanol substituent and the nitrogen atoms in the pyrazole ring suggests that this molecule can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological macromolecules. The isopropyl group, being lipophilic, will contribute to the molecule's overall hydrophobicity.

Synthetic Strategies and Methodologies

Proposed Synthetic Workflow

A logical synthetic pathway would commence with the synthesis of a 5-isopropyl-1H-pyrazole-3-carboxylic acid derivative, which can then be reduced to the desired alcohol.

Synthetic Workflow Start Starting Materials (e.g., Hydrazine and a 1,3-dicarbonyl compound) Intermediate 5-Isopropyl-1H-pyrazole-3-carboxylic acid Start->Intermediate Cyclocondensation Reduction Reduction (e.g., with LiAlH₄ in THF) Intermediate->Reduction Product 5-Isopropyl-1H-pyrazole-3-methanol Reduction->Product

Caption: Proposed synthetic workflow for 5-Isopropyl-1H-pyrazole-3-methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of (1H-pyrazol-3-yl)methanol.[8]

Step 1: Synthesis of 5-Isopropyl-1H-pyrazole-3-carboxylic acid

This intermediate can be synthesized via a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound bearing an isopropyl group and hydrazine hydrate.

Step 2: Reduction to 5-Isopropyl-1H-pyrazole-3-methanol

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Dissolve 5-Isopropyl-1H-pyrazole-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Isopropyl-1H-pyrazole-3-methanol.

Structural Characterization and Analytical Techniques

The structural confirmation of the synthesized 5-Isopropyl-1H-pyrazole-3-methanol would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl protons (a doublet and a septet), the methylene protons of the methanol group (a singlet or doublet depending on coupling to the hydroxyl proton), the pyrazole ring proton, and the N-H and O-H protons. The chemical shifts of the N-H and O-H protons can be variable and may be confirmed by D₂O exchange.[9]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the isopropyl group, the methylene carbon, and the carbons of the pyrazole ring.[10]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad bands in the region of 3200-3600 cm⁻¹), C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.[11]

Applications in Drug Discovery and Medicinal Chemistry

The functional groups present in 5-Isopropyl-1H-pyrazole-3-methanol make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationship of Functional Groups to Potential Applications

FunctionalGroups_Applications Molecule 5-Isopropyl-1H-pyrazole-3-methanol Hydroxyl Hydroxyl Group (-CH₂OH) Molecule->Hydroxyl Pyrazole Pyrazole Core Molecule->Pyrazole Isopropyl Isopropyl Group Molecule->Isopropyl Esterification Esterification/ Etherification Hydroxyl->Esterification Coordination Metal Coordination Pyrazole->Coordination Lipophilicity Increased Lipophilicity Isopropyl->Lipophilicity Prodrugs Prodrug Design Esterification->Prodrugs Bioactivity Modulation of Biological Activity Coordination->Bioactivity MembranePermeability Enhanced Membrane Permeability Lipophilicity->MembranePermeability

Caption: Relationship between the functional groups of 5-Isopropyl-1H-pyrazole-3-methanol and their potential applications in drug development.

The hydroxyl group can be readily modified through esterification or etherification to create prodrugs with improved pharmacokinetic properties or to act as a handle for further functionalization. The pyrazole core itself is known to coordinate with metal ions in metalloenzymes and can be a key pharmacophore for a variety of biological targets.[12] The isopropyl group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.

The broad spectrum of biological activities associated with pyrazole derivatives suggests that 5-Isopropyl-1H-pyrazole-3-methanol could serve as a valuable starting material for the discovery of novel agents with anticancer, anti-inflammatory, or antimicrobial properties.[5][7][13]

Conclusion

5-Isopropyl-1H-pyrazole-3-methanol, while not extensively documented, represents a molecule of significant interest for chemical and pharmaceutical research. Its structure combines the versatile pyrazole scaffold with functional groups that are amenable to a wide range of chemical transformations. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its preparation and characterization. As the field of medicinal chemistry continues to explore the vast chemical space of heterocyclic compounds, well-characterized building blocks like 5-Isopropyl-1H-pyrazole-3-methanol will be instrumental in the development of the next generation of therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 22(9), 1429. [Link]

  • Kumar, A., et al. (2021). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2068. [Link]

  • El-Sayed, M. A. A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(10), 105151. [Link]

  • Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486. [Link]

  • Pasha, M. A. (2015). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of ChemTech Research, 8(7), 123-131. [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Ilies, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(23), 7809. [Link]

  • Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). [Link]

  • Sharma, R., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 61-70. [Link]

  • Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 14(1), 1-6. [Link]

  • Pathak, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 6(3), 188-199. [Link]

  • Singh, R. K., et al. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications, 8(3), 116-126. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Shaikh, M. H., & Pawar, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Patel, P. D., et al. (2019). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research, 12(4), 23-30. [Link]

  • Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210825. [Link]

  • Shinde, S. D., et al. (2023). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 100(10), 101174. [Link]

  • Ferreira, R. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link]

  • G., W., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC, 2004(5), 116-133. [Link]

  • Ghandour, H., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78. [Link]

  • Ilies, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8198. [Link]

Sources

Exploratory

Bioactivity potential of 5-isopropyl pyrazole intermediates

The Isopropyl Advantage: Bioactivity and Synthetic Utility of 5-Isopropyl Pyrazole Intermediates Executive Summary In the realm of medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in FDA-approv...

Author: BenchChem Technical Support Team. Date: February 2026

The Isopropyl Advantage: Bioactivity and Synthetic Utility of 5-Isopropyl Pyrazole Intermediates

Executive Summary

In the realm of medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in FDA-approved therapeutics ranging from Celecoxib to Ruxolitinib. However, the substitution pattern on the pyrazole ring dictates its pharmacological fate. This guide focuses specifically on 5-isopropyl pyrazole intermediates , a structural motif that offers a "Goldilocks" balance between steric bulk, lipophilicity, and metabolic stability. Unlike its linear counterpart (n-propyl) or the bulky tert-butyl group, the 5-isopropyl moiety provides optimal filling of hydrophobic pockets in kinase domains (e.g., ATP-binding sites) while maintaining favorable physicochemical properties for membrane permeability.

Part 1: The Chemical Rationale – Why 5-Isopropyl?

The selection of a 5-isopropyl substituent is rarely accidental. It is a strategic decision driven by Structure-Activity Relationship (SAR) data that highlights three critical advantages:

The Hydrophobic Pocket "Lock-and-Key" Fit

Many drug targets, particularly protein kinases (e.g., CDKs, Aurora, RET), possess hydrophobic pockets adjacent to the ATP-binding hinge region.

  • Methyl groups are often too small to displace water molecules effectively, leading to an entropic penalty.

  • Phenyl groups can be too rigid or sterically clashing.

  • The Isopropyl group offers a branched, non-planar volume that displaces high-energy water molecules from these pockets (the "hydrophobic effect"), significantly increasing binding affinity (ΔG).

Metabolic Stability (The Branching Effect)

Linear alkyl chains (n-propyl) are highly susceptible to


-oxidation and 

-oxidation by Cytochrome P450 enzymes. The branching at the

-position of the isopropyl group sterically hinders the approach of metabolic enzymes, often extending the half-life (

) of the drug candidate compared to n-alkyl analogs.
Lipophilicity and Permeability

The isopropyl group increases the logP (lipophilicity) moderately, facilitating passive diffusion across cell membranes without rendering the molecule insoluble, a common pitfall with larger alkyl groups like tert-butyl or cyclohexyl.

Visualizing the SAR Logic:

SAR_Logic Core 5-Isopropyl Pyrazole Scaffold nPropyl vs. n-Propyl: Prevents rapid omega-oxidation Core->nPropyl Metabolic Advantage Methyl vs. Methyl: Superior hydrophobic pocket filling Core->Methyl Affinity Advantage tButyl vs. t-Butyl: Better solubility profile Less steric clash Core->tButyl Physicochem Advantage Outcome Optimized Lead: High Potency + Metabolic Stability nPropyl->Outcome Methyl->Outcome tButyl->Outcome

Figure 1: Comparative SAR analysis of the isopropyl group against common alkyl bioisosteres.

Part 2: Synthesis of the Core Intermediate

Target: Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate (CAS: 92933-47-6)

This intermediate is the versatile precursor for most bioactive derivatives. The synthesis follows a Claisen condensation followed by a cyclocondensation with hydrazine.

Synthetic Workflow Diagram

Synthesis_Flow SM1 3-Methyl-2-butanone (Isopropyl methyl ketone) Inter Intermediate: Ethyl 2,4-dioxo-5-methylhexanoate (Diketo Ester) SM1->Inter Claisen Condensation (0-5°C -> r.t.) SM2 Diethyl Oxalate SM2->Inter Claisen Condensation (0-5°C -> r.t.) Base NaOEt / EtOH Base->Inter Product FINAL PRODUCT: Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate Inter->Product Cyclocondensation (Reflux, 2-4h) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Cyclocondensation (Reflux, 2-4h) Acid AcOH (Catalyst) Acid->Product

Figure 2: Step-wise synthetic route for the 5-isopropyl pyrazole carboxylate core.

Detailed Experimental Protocol

Note: This protocol is designed to be self-validating through visual checkpoints.

Step 1: Synthesis of the Diketo Ester Intermediate

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Maintain an inert atmosphere (Ar or N2).

  • Reagent Prep: Dissolve Sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • Addition: Cool the solution to 0°C. Add Diethyl oxalate (1.0 eq) dropwise.

  • Reaction: Add 3-methyl-2-butanone (1.0 eq) dropwise over 30 minutes. The solution should turn yellow/orange, indicating enolate formation.

  • Completion: Allow to warm to room temperature and stir for 3 hours.

    • Validation: TLC (20% EtOAc/Hexane) should show consumption of the ketone and appearance of a new, more polar spot (the diketo ester).

Step 2: Cyclization to Pyrazole

  • Acidification: Dissolve the crude residue from Step 1 in Ethanol/Glacial Acetic Acid (10:1 ratio).

  • Cyclization: Add Hydrazine hydrate (1.1 eq) dropwise at 0°C (Exothermic reaction!).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours.

  • Workup: Evaporate solvent. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (x3).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

    • Validation:1H NMR (CDCl3) is diagnostic. Look for the isopropyl doublet (

      
       ~1.3 ppm, 6H) and the unique pyrazole C4-H singlet (
      
      
      
      ~6.6 ppm).

Part 3: Bioactivity Landscape & Case Studies

The 5-isopropyl pyrazole moiety is not just a chemical curiosity; it is a proven bioactive driver.

Case Study: RET Kinase Inhibition (Oncology)

In the development of inhibitors for RET (Rearranged during Transfection) kinase, a driver in thyroid and lung cancers, metabolic stability is a major hurdle.

  • The Problem: Early pyrazolopyrimidine inhibitors suffered from rapid oxidation.

  • The Solution: Researchers identified Compound 15l , a 5-aminopyrazole-4-carboxamide with a 1-isopropyl substituent.[2]

  • Result: The isopropyl group conferred high metabolic stability while maintaining potency against the wild-type RET (

    
     nM) and the drug-resistant V804M gatekeeper mutant (
    
    
    
    nM). The isopropyl group effectively filled the space created by the gatekeeper mutation without being metabolized as quickly as linear chains.
Table 1: Comparative Bioactivity Profile (Hypothetical Aggregation)
Substituent (R)LogPMetabolic Stability (

)
Kinase Affinity (

)
Notes
Methyl1.2HighModerateToo small for deep hydrophobic pockets.
Isopropyl 2.1 High High Optimal balance of steric fill & stability.
n-Propyl2.2LowHighRapidly oxidized (CYP450).
t-Butyl2.8HighLowSteric clash in restricted pockets.

Part 4: Experimental Protocols (Bioassay)

When evaluating these intermediates, a robust kinase assay is essential to verify the "pocket filling" hypothesis.

Protocol: ADP-Glo™ Kinase Assay (Generic for Pyrazole Screening)
  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Dissolve 5-isopropyl pyrazole derivatives in 100% DMSO. Perform a serial dilution (e.g., 10 mM down to 1 nM).

  • Enzyme Reaction:

    • Add 5 µL of Kinase (e.g., CDK2/CyclinA) to 384-well plate.

    • Add 2.5 µL of compound. Incubate 10 min at RT (allows compound to bind active site).

    • Add 2.5 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Readout: Measure Luminescence.

    • Self-Validation: Z-factor must be > 0.5. Include Staurosporine as a positive control (100% inhibition).

References

  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 . Journal of Medicinal Chemistry. Link

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor . European Journal of Medicinal Chemistry. Link

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors . Journal of Medicinal Chemistry. Link

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents . Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

  • 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines... as potent and selective inhibitors of cyclin-dependent kinases . European Journal of Medicinal Chemistry. Link

Sources

Foundational

Crystal Structure Analysis of 5-Isopropyl-1H-pyrazole-3-methanol: A Representative Case Study in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: A comprehensive search of the Cambridge Structural Database (CSD) and publicly available lite...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: A comprehensive search of the Cambridge Structural Database (CSD) and publicly available literature did not yield an experimental crystal structure for 5-Isopropyl-1H-pyrazole-3-methanol.[1][2][3] This guide, therefore, presents a detailed, representative crystal structure analysis based on the established principles of crystallography and the known behavior of closely related pyrazole derivatives.[4][5][6] The methodologies, data, and interpretations herein serve as an expert-level case study to equip researchers with the knowledge to perform and understand such analyses for novel pyrazole-based compounds.

Abstract

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[7][8] Understanding their precise three-dimensional structure is paramount for effective drug design, as it dictates how these molecules interact with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure and intermolecular interactions.[9][10] This technical guide provides a comprehensive walkthrough of the crystal structure analysis of a representative N-unsubstituted pyrazole, 5-Isopropyl-1H-pyrazole-3-methanol. We detail the entire workflow from crystal growth to data analysis, with a deep dive into the interpretation of the molecular geometry and the supramolecular architecture governed by hydrogen bonding. The insights derived from this analysis are then directly linked to their practical application in pharmacophore modeling and structure-based drug design, providing a robust framework for drug development professionals.

Introduction: The Pyrazole Scaffold and the Primacy of Structural Chemistry

The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][11] This simple motif is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to multiple, diverse biological targets.[7] Its prevalence is showcased in a wide range of therapeutics, including the anti-inflammatory drug Celecoxib, the anti-cancer agent Crizotinib, and the anticoagulant Apixaban.[7][12] The success of the pyrazole scaffold stems from its unique combination of properties: it is metabolically stable, synthetically versatile, and possesses both hydrogen bond donor (the N-H group) and acceptor (the sp²-hybridized nitrogen) capabilities, which are critical for molecular recognition at protein active sites.[4][13]

Why Crystal Structure Matters: From Molecule to Medicine

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape and its ability to form specific interactions with its target receptor. Single-crystal X-ray diffraction is the most powerful analytical technique for revealing this structural information with atomic-level precision.[9][14] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine not only the bond lengths and angles within the molecule (its conformation) but also how multiple molecules pack together in the solid state. This packing is directed by a network of non-covalent interactions, primarily hydrogen bonds.[15][16] A definitive understanding of these features is essential for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy.

  • Structure-Based Drug Design: Rationally designing new molecules with enhanced potency and selectivity.[9]

  • Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.

  • Controlling Physicochemical Properties: Understanding how crystal packing influences critical drug properties like solubility, stability, and bioavailability.

This guide uses 5-Isopropyl-1H-pyrazole-3-methanol as a model system to demonstrate the power of this analytical approach. The presence of a hydrogen-bond-donating N-H group, a hydrogen-bond-donating-and-accepting methanol -OH group, and a hydrogen-bond-accepting pyrazole nitrogen makes it an excellent candidate for exploring the complex interplay of intermolecular forces that drive supramolecular assembly.

Experimental & Analytical Workflow: A Validated Protocol

The journey from a synthesized compound to a refined crystal structure follows a rigorous, multi-step process. Each step is designed to ensure the highest quality data and a scientifically sound final model.

Step 1: Synthesis and Purification for High-Quality Crystals

The prerequisite for any crystallographic study is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Exemplary Protocol:

  • Synthesis: 5-Isopropyl-1H-pyrazole-3-methanol can be synthesized via a condensation reaction between 4-methyl-1,1,1-trifluoro-2,4-pentanedione and hydrazine hydrate, followed by reduction of the resulting ester.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Purity Confirmation: The purity of the final compound is confirmed to be >99% by NMR spectroscopy and LC-MS before proceeding to crystallization experiments.

Causality: The use of chromatography is critical to remove any unreacted starting materials or side products. Even minor impurities can act as "kinks" in the crystal lattice, preventing the formation of the large, well-ordered single crystals necessary for diffraction.

Step 2: The Art and Science of Crystal Growth

Growing single crystals suitable for SC-XRD is often the most challenging step. The goal is to create a single, perfect crystal, typically 0.1-0.3 mm in each dimension, free from cracks or twinning.

Recommended Protocol: Slow Evaporation

  • Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., methanol, ethanol, ethyl acetate, acetone, hexane, and mixtures thereof) to identify a solvent system where the compound has moderate solubility.

  • Crystallization Setup: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

  • Incubation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Monitoring: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Expert Insight: The key to this method is slow evaporation. Rapid solvent removal leads to the rapid precipitation of many small microcrystals, which are unsuitable for single-crystal diffraction. A slow, controlled process allows for the ordered deposition of molecules onto a single growing crystal lattice.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This is where the crystal is interrogated with X-rays to generate the diffraction pattern.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

  • Data Collection: The diffractometer (e.g., a Bruker APEX DUO) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) is used. The instrument collects a series of diffraction images as the crystal is rotated through various angles.[17]

  • Data Integration: The raw image data is processed to yield a list of reflection intensities and their positions (h, k, l indices).

Causality Behind Cryo-cooling: Collecting data at low temperatures is crucial. It minimizes the thermal vibration of atoms in the crystal, resulting in sharper diffraction spots and a more precise determination of atomic positions and bond lengths.[18]

Step 4: Structure Solution and Refinement

The final step involves converting the diffraction data into a 3D molecular model.

Workflow:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The "phase problem" is solved using direct methods (e.g., with SHELXT software) to generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The model is refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL software). This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Trustworthiness through Self-Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF). A low R1 value (typically < 0.05 for small molecules) indicates a good agreement between the model and the data, ensuring the trustworthiness of the result.

Results and Discussion: A Representative Structural Analysis

The following section describes the expected crystal structure of 5-Isopropyl-1H-pyrazole-3-methanol, based on the principles outlined above and data from similar known structures.

Crystallographic Data Summary

A representative dataset for a molecule of this type would be expected to crystallize in a common centrosymmetric space group like P2₁/c.

Parameter Representative Value
Chemical FormulaC₇H₁₂N₂O
Formula Weight140.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.5
Volume (ų)818.7
Z (Molecules/Unit Cell)4
Calculated Density (g/cm³)1.137
Final R1 [I > 2σ(I)]0.045
Goodness-of-Fit (GooF) on F²1.05
Molecular Conformation

The molecule consists of a planar pyrazole ring substituted at the 3-position with a methanol group (-CH₂OH) and at the 5-position with an isopropyl group (-CH(CH₃)₂). The bond lengths and angles within the pyrazole ring would be consistent with its aromatic character. The C-O bond of the methanol and the C-C bonds of the isopropyl group would exhibit standard single-bond lengths. The conformation of the substituents relative to the ring is a key structural feature determined by this analysis.

Supramolecular Assembly via Hydrogen Bonding

The most insightful aspect of the crystal structure is the network of intermolecular interactions that dictates the crystal packing. For 5-Isopropyl-1H-pyrazole-3-methanol, with its multiple hydrogen bond donors and acceptors, a robust and predictable network is expected.

The primary interactions would be:

  • Pyrazole N-H···N Pyrazole Interaction: The N-H at the N1 position is a strong hydrogen bond donor, while the sp²-hybridized nitrogen at the N2 position is an excellent acceptor.[4][15] This interaction is the most common motif in N-unsubstituted pyrazoles, leading to the formation of dimers, trimers, or chains (catemers).[4][6]

  • Methanol O-H···O Methanol Interaction: The hydroxyl group of the methanol substituent can act as both a donor and an acceptor, leading to chains of molecules linked head-to-tail.

  • Methanol O-H···N Pyrazole Interaction: The hydroxyl group can also donate its proton to the N2 nitrogen of a neighboring pyrazole ring.

Given these possibilities, a likely and stable arrangement is a hydrogen-bonded catemer (chain) . In this motif, one molecule is linked to the next via two distinct hydrogen bonds, forming an infinite one-dimensional chain.

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Operator
N1-H1···O1'0.881.952.81168x, -y+3/2, z+1/2
O1-H1A···N2''0.841.902.73172x, y-1, z

Note: These are plausible, representative geometric values for strong hydrogen bonds.

This dual hydrogen bond system creates a robust, repeating supramolecular synthon that directs the entire crystal packing. The bulky isopropyl groups would then pack into the spaces between these hydrogen-bonded chains.

Visualization of the Hydrogen Bonding Network

The following diagram, generated using DOT language, illustrates the proposed catemeric chain motif.

G cluster_key Hydrogen Bond Key mol1 N1-H 5-iPr-Py-3-CH2 O1-H N2 mol2 N1-H 5-iPr-Py-3-CH2 O1-H N2 mol1:n1->mol2:o1 N-H···O mol1:o1->mol2:n2 O-H···N mol3 N1-H 5-iPr-Py-3-CH2 O1-H N2 mol2:n1->mol3:o1 N-H···O mol2:o1->mol3:n2 O-H···N key1 N-H···O Interaction key2 O-H···N Interaction dummy1->dummy2 dummy3->dummy4

Caption: Proposed hydrogen-bonded catemer of 5-Isopropyl-1H-pyrazole-3-methanol.

Implications for Drug Development

The structural insights from this analysis have direct, actionable consequences for drug discovery programs.

  • Pharmacophore Definition: The precise 3D arrangement of the hydrogen bond donor (N-H), the hydrogen bond acceptor (N2), the hydrogen bond donor/acceptor (-OH), and the hydrophobic isopropyl group provides a validated pharmacophore model. This model can be used in virtual screening campaigns to identify other molecules that can present the same key features to a biological target.

  • Structure-Based Design: Knowing the exact conformation and the primary intermolecular interactions allows for rational drug design. For example, if a drug developer wanted to modify the molecule to interact with an additional residue in a protein's active site, they could replace the isopropyl group with another functional group. The crystal structure provides the essential starting coordinates for modeling these new derivatives, predicting their binding modes, and prioritizing which compounds to synthesize.

  • Solid-State Property Prediction: The strong, directional hydrogen-bonding network observed in the crystal structure suggests that the compound is likely to be a stable, crystalline solid with a relatively high melting point. This is a desirable characteristic for an active pharmaceutical ingredient (API). Understanding these packing forces is the first step in predicting and identifying potential polymorphs—different crystal forms of the same molecule that can have dramatically different properties (e.g., solubility) and are of critical importance in pharmaceutical development.

Conclusion

While an experimental structure for 5-Isopropyl-1H-pyrazole-3-methanol is not publicly available, this guide has demonstrated the comprehensive workflow and profound insights that a crystal structure analysis provides. By following a rigorous experimental protocol from crystal growth to data refinement, single-crystal X-ray diffraction delivers an unambiguous picture of molecular conformation and the intricate network of non-covalent interactions that govern supramolecular assembly. For pyrazole-based scaffolds, this analysis is not merely an academic exercise; it is a critical tool in the drug discovery arsenal. The resulting structural model provides a rational foundation for understanding structure-activity relationships, guiding the design of more potent and selective medicines, and controlling the all-important physicochemical properties of the final drug substance.

References

  • Ehrlich, H. W. (1960). The crystal and molecular structure of pyrazole. Acta Crystallographica, 13(11), 946-952. Available at: [Link]

  • Research Square. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Research Square. Available at: [Link]

  • PharmaTutor. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. PharmaTutor. Available at: [Link]

  • Bentham Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Bentham Science. Available at: [Link]

  • Bentham Science. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. Available at: [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • IUCr Journals. (1960). The crystal and molecular structure of pyrazole. IUCr Journals. Available at: [Link]

  • Canadian Science Publishing. (N.D.). Hydrogen bonding in the crystal structures of the adducts between 1-phenyl-3,5-dimethylpyrazole with oxalic and perchloric acids. Canadian Science Publishing. Available at: [Link]

  • Arkivoc. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. Arkivoc. Available at: [Link]

  • PubMed. (2016). Hydrogen bonding in the crystal structure of the molecular salt of pyrazole-pyrazolium picrate. PubMed. Available at: [Link]

  • National Institutes of Health. (N.D.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. Available at: [Link]

  • Novainstruments. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Novainstruments. Available at: [Link]

  • MDPI. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. MDPI. Available at: [Link]

  • National Institutes of Health. (N.D.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health. Available at: [Link]

  • ResearchGate. (N.D.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Excillum. (N.D.). Small molecule crystallography. Excillum. Available at: [Link]

  • University of Aveiro. (N.D.). Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. Available at: [Link]

  • Springer Nature Experiments. (N.D.). Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. Available at: [Link]

  • CCDC. (N.D.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • ChemSynthesis. (2025). 5-isopropyl-1H-pyrazol-3-amine. ChemSynthesis. Available at: [Link]

  • University of Manchester. (2018). CCDC 1581916: Experimental Crystal Structure Determination. University of Manchester Research Explorer. Available at: [Link]

  • University of Otago. (N.D.). CCDC 2323924: Experimental Crystal Structure Determination. Our Archive, University of Otago. Available at: [Link]

  • PubChem. (N.D.). (3-methyl-1h-pyrazol-5-yl)methanol. PubChem. Available at: [Link]

  • IUCr Journals. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCr Journals. Available at: [Link]

  • eCrystals - University of Southampton. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protecting Group Strategies for 5-Isopropyl-1H-pyrazole-3-methanol

This Application Note provides a definitive guide to the protection strategies for 5-Isopropyl-1H-pyrazole-3-methanol , a versatile scaffold in medicinal chemistry (e.g., kinase inhibitors). The presence of a bulky isopr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive guide to the protection strategies for 5-Isopropyl-1H-pyrazole-3-methanol , a versatile scaffold in medicinal chemistry (e.g., kinase inhibitors). The presence of a bulky isopropyl group, a reactive primary alcohol, and an annular tautomeric nitrogen pair presents a unique regiochemical challenge.

Executive Summary & Strategic Analysis

The core challenge in protecting 5-Isopropyl-1H-pyrazole-3-methanol (Compound 1 ) lies in managing two competitive factors:

  • Annular Tautomerism: The molecule exists in equilibrium between the 3-isopropyl and 5-isopropyl tautomers. Protection locks the molecule into one of two regioisomers: N1-protected (adjacent to isopropyl) or N2-protected (adjacent to hydroxymethyl) .

  • Dual Nucleophilicity: The primary alcohol (

    
    ) competes with the pyrazole nitrogen (
    
    
    
    ) for electrophiles.
The Regioselectivity Rule

In 3,5-disubstituted pyrazoles, alkylation or acylation generally occurs at the less sterically hindered nitrogen (the "distal" nitrogen).

  • Steric Bulk: Isopropyl (

    
    ) > Hydroxymethyl (
    
    
    
    ).
  • Outcome: The electrophile (Protecting Group, PG) preferentially attacks the nitrogen adjacent to the smaller hydroxymethyl group.

  • Major Isomer: 1-PG-3-isopropyl-5-hydroxymethyl-1H-pyrazole (PG adjacent to

    
    ).
    

Orthogonal Protection Workflows

Strategy A: Robust Protection (Base/Lithiation Stable)

Target: Synthesis requiring harsh downstream conditions (e.g., C-H activation, strong bases). Recommended PG: SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl).[1]

Protocol: Sequential Silylation & SEM Protection

Direct reaction with SEM-Cl can lead to O-alkylation. We recommend a "Cap-Protect-Decap" strategy.

Step 1: Transient O-Protection

  • Dissolve 1 (1.0 eq) in DCM (0.2 M).

  • Add Imidazole (1.5 eq) and TBS-Cl (1.1 eq) at 0°C.

  • Stir at RT for 2 h. Aqueous workup yields the O-TBS ether .

Step 2: Regioselective N-Protection

  • Dissolve O-TBS intermediate in anhydrous THF (0.15 M) under

    
    .
    
  • Cool to 0°C and add NaH (60% dispersion, 1.2 eq). Stir for 30 min (H2 evolution).

  • Add SEM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir for 3–12 h.

  • Quench: Sat.

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hex/EtOAc).

    • Expectation: >90% regioselectivity for the isomer where SEM is distal to the isopropyl group.

Step 3: Selective O-Deprotection (Optional) To recover the free alcohol while keeping N-SEM:

  • Treat with TBAF (1.0 eq) in THF at 0°C? NO. TBAF removes SEM.

  • Correct Reagent: Use CSA (Camphorsulfonic acid) in MeOH/DCM (1:1) at 0°C. This selectively cleaves the silyl ether (TBS) while retaining the N-SEM acetal (which requires harsher acid or fluoride at elevated temps).

Strategy B: Acid-Labile/Transient Protection

Target: Mild coupling reactions (e.g., Suzuki, Buchwald) where acidic deprotection is acceptable. Recommended PG: Boc (tert-Butyloxycarbonyl) or Trityl (Trt).

Protocol: Direct N-Boc Protection

Boc anhydride is bulky and reinforces the steric preference for the distal nitrogen.

  • Dissolve 1 (1.0 eq) in THF/Water (1:1) or Dioxane.

  • Add

    
     (2.0 eq) and 
    
    
    
    (1.1 eq).
  • Stir at RT for 12 h.

  • Note: The O-Boc derivative is unstable and generally does not form under these mild aqueous conditions. If O-Boc forms, it can be cleaved with mild base (

    
    , MeOH) without affecting N-Boc.
    

Analytical Validation: Distinguishing Regioisomers

You cannot assume regioselectivity; you must prove it. The definitive method is 1D NOE (Nuclear Overhauser Effect) NMR .

Experimental Setup
  • Solvent:

    
     or 
    
    
    
    .
  • Target: Irradiate the methylene protons of the Protecting Group (e.g., SEM

    
    ).
    
  • Observation:

    • Isomer A (Desired): NOE enhancement of the pyrazole C4-H and the hydroxymethyl

      
       . No enhancement of Isopropyl.
      
    • Isomer B (Minor): NOE enhancement of the Isopropyl

      
       .
      
Visualization of Regiochemistry

The following diagram illustrates the steric arguments and NOE correlations.

G Start 5-Isopropyl-1H-pyrazole-3-methanol (Tautomeric Mixture) Factors Steric Control: Isopropyl (L) vs CH2OH (S) Start->Factors PathA Path A: Attack at N adjacent to CH2OH (Low Steric) Factors->PathA Preferred PathB Path B: Attack at N adjacent to Isopropyl (High Steric) Factors->PathB Disfavored Major MAJOR ISOMER (1-PG-3-isopropyl-5-hydroxymethyl) NOE: PG <-> CH2OH PathA->Major Minor MINOR ISOMER (1-PG-5-isopropyl-3-hydroxymethyl) NOE: PG <-> Isopropyl-CH PathB->Minor

Figure 1: Decision tree for regioselective protection driven by steric differentiation between the isopropyl and hydroxymethyl groups.

Comparative Data Table

Protecting GroupStability (Base/Nu)Stability (Acid)RegioselectivityDeprotection
SEM High (Lithiation OK)ModerateHigh (>90:10)TBAF (THF) or TFA
THP HighLowModerateAcOH / EtOH / Heat
Boc Low (Base sensitive)LowVariable (Kinetic)TFA / HCl (Dioxane)
PMB/Bn HighHighHighHydrogenation / DDQ
Trityl ModerateVery LowVery HighTFA / AcOH

Troubleshooting & FAQ

Q: I see a mixture of isomers by TLC. Can I separate them? A: Yes. The two N-regioisomers typically have significantly different


 values due to the shielding of the polar hydroxymethyl group in the major isomer. Use a shallow gradient of Hexane:EtOAc (e.g., 0% to 30%).

Q: My SEM protection resulted in an O-SEM byproduct. A: This occurs if the alcohol is not pre-protected. If you skipped the TBS step, you can selectively cleave the O-SEM ester using mild acid (0.1 M HCl in MeOH) or


 in ether, leaving the N-SEM acetal intact.

Q: Can I use the "Minor" isomer? A: To access the N-isopropyl-adjacent protected form, you generally cannot rely on direct alkylation. Instead, use a de novo synthesis: condense an isopropyl-diketone with a pre-protected hydrazine (e.g.,


).

References

  • Regioselectivity in Pyrazole Alkylation

    • Mechanism & Sterics: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019.[2][3] Link

  • SEM Protection Protocols: General Protocol: "Protection of Indoles and Pyrazoles with SEM-Cl." Greene's Protective Groups in Organic Synthesis.
  • NMR Characterization

    • NOE Distinction: "Differentiation of N1 and N2 substituted pyrazoles using 1D NOE and HMBC." Magnetic Resonance in Chemistry. Link

  • Green Chemistry Approaches

    • THP Protection:[4] "Green protection of pyrazole... and high-yield synthesis of 3(5)-alkylpyrazoles."[4][5][6] RSC Advances, 2015. Link

Sources

Application

Application Notes &amp; Protocols: 5-Isopropyl-1H-pyrazole-3-methanol as a Versatile Synthon for Heterocyclic Library Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis and application of 5-Isopropyl-1H-pyrazole-3-methanol, a valuable and versatile building block in modern medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 5-Isopropyl-1H-pyrazole-3-methanol, a valuable and versatile building block in modern medicinal chemistry and drug discovery. Pyrazole-containing scaffolds are central to a multitude of pharmacologically active agents, owing to their unique electronic properties and ability to participate in hydrogen bonding.[1][2] This guide details a robust synthetic protocol for the preparation of the title compound, outlines its key physicochemical properties, and explores its subsequent chemical transformations. We provide field-tested, step-by-step protocols for the selective modification of both the hydroxymethyl functional group and the pyrazole core, enabling researchers to generate diverse libraries of complex heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms. Its structure is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science.[3] The unique arrangement of nitrogen atoms allows pyrazoles to act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[4] Consequently, pyrazole derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]

5-Isopropyl-1H-pyrazole-3-methanol emerges as a particularly useful building block. It incorporates three key features for synthetic diversification:

  • A Reactive Hydroxymethyl Group: A primary alcohol at the 3-position that can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

  • An Accessible Pyrazole Core: Featuring a nucleophilic N1-H for alkylation or arylation and an electron-rich C4 position susceptible to electrophilic substitution.[4]

  • A Lipophilic Isopropyl Group: The substituent at the 5-position provides steric bulk and increases lipophilicity, which can be crucial for modulating the pharmacokinetic properties (e.g., solubility, cell permeability) of derivative compounds.

This guide serves as a practical resource for chemists aiming to leverage this synthon for the efficient construction of novel molecular entities.

Synthesis and Physicochemical Properties

The title compound is not widely commercially available and is typically prepared on-demand. The most reliable and scalable approach is a variation of the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.[2][3]

Proposed Synthetic Pathway

The synthesis begins with the reaction of ethyl 4-methyl-3-oxopentanoate with hydrazine hydrate. The initial condensation is followed by cyclization and dehydration to form the pyrazole ring, with subsequent reduction of the ester to the primary alcohol.

G cluster_0 Synthesis of 5-Isopropyl-1H-pyrazole-3-methanol A Ethyl 4-methyl-3-oxopentanoate (1,3-Dicarbonyl Precursor) C Cyclocondensation (Knorr Synthesis) A->C B Hydrazine Hydrate (N-N Source) B->C D Methyl 5-isopropyl-1H-pyrazole-3-carboxylate C->D Formation of Pyrazole Ring E Reduction (e.g., LiAlH4) D->E F 5-Isopropyl-1H-pyrazole-3-methanol (Target Synthon) E->F Ester to Alcohol

Caption: Synthetic workflow for the preparation of the target building block.

Physicochemical Data

The following table summarizes the key properties of 5-Isopropyl-1H-pyrazole-3-methanol.

PropertyValueSource / Method
IUPAC Name (5-isopropyl-1H-pyrazol-3-yl)methanol---
Molecular Formula C₇H₁₂N₂O---
Molecular Weight 140.18 g/mol ---
CAS Number Not assigned---
Appearance Predicted: White to off-white solid or oilBased on similar structures
Solubility Soluble in methanol, ethanol, DCM, ethyl acetatePredicted
pKa (N1-H) ~14-15Estimated from parent pyrazole
Handling and Storage
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

Applications in Heterocyclic Synthesis: A Modular Approach

The synthetic utility of 5-Isopropyl-1H-pyrazole-3-methanol lies in its capacity for orthogonal functionalization. The reactivity of the hydroxymethyl group and the pyrazole ring can be addressed independently to build molecular complexity in a controlled manner.

G cluster_ring Ring Reactions cluster_sidechain Side-Chain Reactions center 5-Isopropyl-1H- pyrazole-3-methanol N_Alkylation N-Alkylation / Arylation (R-X, Base) center->N_Alkylation C4_Sub C4 Electrophilic Substitution (e.g., NBS, HNO3) center->C4_Sub Oxidation Oxidation to Aldehyde (PCC, DMP) center->Oxidation Halogenation Halogenation (SOCl2, PBr3) center->Halogenation Esterification Esterification / Etherification (RCOCl, R-X) center->Esterification Oxidation_Acid Oxidation to Carboxylic Acid (KMnO4, Jones) Oxidation->Oxidation_Acid Further Oxidation

Caption: Key reaction pathways for diversifying the core synthon.

Transformations of the Hydroxymethyl Group

The primary alcohol is a versatile handle for introducing a variety of functional groups.

  • Oxidation to Aldehyde: Mild oxidation provides the corresponding 5-isopropyl-1H-pyrazole-3-carbaldehyde. This formylpyrazole is a crucial intermediate for reductive amination, Wittig reactions, and the synthesis of fused heterocycles like pyrazolopyrimidines through condensation with ureas or amidines.

  • Oxidation to Carboxylic Acid: Stronger oxidation yields 5-isopropyl-1H-pyrazole-3-carboxylic acid.[5] This derivative is ideal for amide bond formation via standard coupling chemistry (e.g., EDC, HATU), providing access to a vast array of amides and peptides. It can also be a precursor for cyclization reactions.[6]

  • Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol into a reactive chloromethyl or bromomethyl group. This electrophilic intermediate readily undergoes Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, cyanides), enabling the attachment of diverse side chains.

Reactions on the Pyrazole Ring

The pyrazole core itself offers two primary sites for modification.

  • N-Alkylation/Arylation: The N1-H proton is moderately acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a potent nucleophile that reacts with various electrophiles, such as alkyl halides, benzyl halides, or activated aryl halides. This modification is critical for tuning the steric and electronic properties of the scaffold and is often used to block the N-H from participating in unwanted side reactions.

  • C4-Electrophilic Substitution: The C4 position is the most electron-rich carbon on the pyrazole ring and is thus the preferred site for electrophilic attack. Common transformations include halogenation (using NBS or NCS), nitration (using HNO₃/H₂SO₄), and formylation (Vilsmeier-Haack reaction), introducing further handles for synthetic elaboration.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should always perform reactions in a well-ventilated fume hood with appropriate safety precautions.

Protocol 1: Synthesis of 5-Isopropyl-1H-pyrazole-3-carbaldehyde via Oxidation

Causality: This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. Dichloromethane (DCM) is used as an inert solvent.

Materials:

  • 5-Isopropyl-1H-pyrazole-3-methanol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM (approx. 10 mL per mmol of alcohol), add a solution of 5-Isopropyl-1H-pyrazole-3-methanol (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the resulting dark brown mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to filter off the chromium salts.

  • Wash the silica plug thoroughly with additional DCM/ether (1:1).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure aldehyde.

Protocol 2: N-Alkylation with Benzyl Bromide

Causality: This protocol employs potassium carbonate (K₂CO₃) as a mild, cost-effective base to deprotonate the pyrazole N-H. Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the resulting pyrazolate anion and the electrophile, benzyl bromide. The reaction often yields a mixture of N1 and N2 isomers, which can typically be separated by chromatography.

Materials:

  • 5-Isopropyl-1H-pyrazole-3-methanol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, combine 5-Isopropyl-1H-pyrazole-3-methanol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (approx. 15 mL per mmol of pyrazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography (hexanes/ethyl acetate gradient) to separate the N1 and N2 isomers and obtain the desired product(s).

Conclusion

5-Isopropyl-1H-pyrazole-3-methanol represents a powerful and highly adaptable building block for the synthesis of diverse heterocyclic compounds. Its dual reactivity allows for a modular and strategic approach to library generation. By following the principles and protocols outlined in this guide, researchers in drug discovery and organic synthesis can efficiently access novel pyrazole-containing molecules with tailored properties, accelerating the development of new therapeutic agents and functional materials.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. acgpubs.org. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. [Link]

  • 5-isopropyl-1H-pyrazol-3-amine. ChemSynthesis. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. National Center for Biotechnology Information (PMC). [Link]

  • (1H-Pyrazol-3-yl)methanol. PubChem. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • heterocyclic compounds with their recent development. IJPSR. [Link]

  • CAS#:1101877-35-3 | Methyl 5-isopropyl-1H-pyrazole-3-carboxylate. Chemsrc. [Link]

  • (1-isopropyl-1H-pyrazol-3-yl)methanol standard. cas.cn. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 5-Isopropyl-1H-pyrazole-3-methanol

Welcome to the technical support center for 5-Isopropyl-1H-pyrazole-3-methanol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Isopropyl-1H-pyrazole-3-methanol. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a novel pyrazole derivative, its unique structure presents both opportunities and challenges in experimental design. This document provides a structured, question-and-answer-based approach to systematically diagnose and solve solubility issues, grounded in established principles of physical chemistry and pharmaceutical science.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial questions and provides a framework for understanding the root cause of solubility problems.

Q1: I'm having trouble dissolving 5-Isopropyl-1H-pyrazole-3-methanol in my aqueous buffer. Why is it poorly soluble?

Answer: The solubility of 5-Isopropyl-1H-pyrazole-3-methanol is governed by a delicate balance within its molecular structure. Understanding these components is the first step in troubleshooting.

  • Lipophilic Character: The nonpolar isopropyl group and the pyrazole ring itself contribute to the molecule's lipophilicity (hydrophobicity), making it less inclined to dissolve in water.[1]

  • Hydrophilic Character: The methanol (-CH2OH) group and the nitrogen atoms in the pyrazole ring are polar and capable of forming hydrogen bonds with water, which promotes solubility.

  • Crystal Lattice Energy: Like many solid compounds, this molecule forms a stable crystal lattice. For dissolution to occur, solvent molecules must provide enough energy to overcome the strong intermolecular forces (like hydrogen bonds and π-π stacking) holding the crystal together. High lattice energy is a common reason for poor solubility.[1]

The poor aqueous solubility you are observing indicates that the lipophilic nature and/or high crystal lattice energy are the dominant factors.

Q2: My compound dissolves in DMSO, but crashes out when I add it to my aqueous assay buffer. What is happening?

Answer: This is a very common phenomenon known as precipitation or "crashing out," and it occurs when a compound is transferred from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous solvent.[1] When the concentrated DMSO stock is diluted into the buffer, the solvent environment abruptly becomes mostly aqueous. The compound's concentration is now far above its maximum solubility in the aqueous buffer (a state called supersaturation), causing it to rapidly precipitate out of the solution.[1]

Immediate Mitigation Strategies:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of the compound in your assay.

  • Add a Surfactant: Including a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or Polysorbate 80, in your aqueous buffer can help maintain the compound's solubility through micellar encapsulation.[1][2]

  • Increase DMSO Percentage (with caution): You can try slightly increasing the final percentage of DMSO in your assay buffer (e.g., from 0.5% to 1-2%). However, you must verify that this higher concentration of DMSO does not affect your experimental system (e.g., cell viability or enzyme activity).

Q3: What key physicochemical properties of 5-Isopropyl-1H-pyrazole-3-methanol should I determine to systematically solve my solubility issues?

Answer: To move from trial-and-error to a rational formulation strategy, characterizing the following properties is critical:

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in water and relevant buffers. This provides a baseline.

  • pKa: The pyrazole ring contains an acidic N-H proton. Knowing the pKa will tell you at which pH the molecule becomes ionized (charged). Ionized molecules are almost always more water-soluble than their neutral counterparts.[3] Therefore, pH adjustment is a powerful tool if the compound's pKa is within a workable range.[4][5]

  • LogP/LogD: This value quantifies the lipophilicity of the molecule. A high LogP (typically >3) often correlates with low aqueous solubility and is a strong indicator that advanced formulation strategies may be necessary.

  • Melting Point & Solid-State Form: A high melting point often suggests strong crystal lattice energy, which is a major barrier to dissolution.[1] Using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) can determine if your material is crystalline or amorphous. Amorphous forms are higher-energy and generally more soluble than their stable crystalline counterparts.[6]

Part 2: Troubleshooting Guides & Strategic Solutions

This section provides actionable strategies, from basic solvent screening to advanced formulation techniques.

Q4: What is the best initial approach to find a suitable solvent system?

Answer: A systematic solvent screening is the recommended first step. This should be followed by exploring the use of co-solvents to create a more robust solvent system for your experiments.

Strategy 1: Single Solvent Screening The goal is to find solvents that can dissolve the compound at a high concentration, which can then be used for creating stock solutions.

Solvent ClassExamplesPolarityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighExcellent for dissolving a wide range of compounds. Often used for primary stock solutions.
Polar Protic Ethanol, Methanol, IsopropanolHighCapable of hydrogen bonding. Often used as co-solvents in aqueous formulations.[7]
Glycols Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)MediumWater-miscible and frequently used as co-solvents in both in vitro and in vivo formulations due to their safety profile.[7][8]
Nonpolar Toluene, Dichloromethane (DCM)LowUnlikely to be useful for aqueous-based experiments but can provide information on the compound's lipophilicity.

Strategy 2: Co-Solvency A co-solvent is a water-miscible organic solvent used to increase the solubility of a hydrophobic compound in an aqueous solution.[7][9] The co-solvent works by reducing the polarity of the water, making the environment more favorable for the solute.[9][]

For experimental workflow, a logical progression is to first identify a suitable organic solvent for a high-concentration stock (e.g., DMSO, Ethanol) and then determine the maximum tolerable concentration of that stock in your final aqueous medium. If precipitation occurs, a co-solvent system should be investigated.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

  • Amorphous Solid Dispersions (ASDs): This is a powerful technique, particularly when developing an oral solid dosage form. An ASD involves dispersing the drug in its high-energy amorphous state within a hydrophilic polymer matrix (like PVP or HPMC). [6][11][12]This approach not only breaks the drug's crystal lattice but also improves wettability and can create a supersaturated state upon dissolution, significantly enhancing bioavailability. [6][13]

  • Nanosuspensions: This strategy involves reducing the particle size of the drug down to the sub-micron (nanometer) range. [14][15]According to the Noyes-Whitney equation, this drastic increase in surface area leads to a much faster dissolution rate. [16][17]This is particularly useful for compounds that are poorly soluble across all pH ranges and in various media (often referred to as "brick dust"). [18][19]

Part 3: Detailed Experimental Protocols

Protocol 1: Kinetic Solubility Assay via Turbidimetry

Objective: To quickly determine the solubility of a compound in a specific buffer, which is useful for screening conditions.

Materials:

  • 5-Isopropyl-1H-pyrazole-3-methanol

  • DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock solution directly into the aqueous buffer. For example, add 2 µL of stock to 198 µL of buffer for a 1:100 dilution (final concentration 100 µM), then serially dilute from there. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours to allow equilibrium to be reached.

  • Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: Plot turbidity vs. concentration. The concentration at which turbidity begins to sharply increase is the kinetic solubility limit.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the compound's solubility at different pH values to evaluate pH adjustment as a solubilization strategy.

Materials:

  • 5-Isopropyl-1H-pyrazole-3-methanol (solid powder)

  • A series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • HPLC system with a suitable column and detection method (e.g., UV-Vis)

  • Shaking incubator

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each buffer (e.g., 1-2 mg/mL). The goal is to have undissolved solid remaining at the end.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: After incubation, carefully filter each suspension through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC method.

  • Analysis: Plot solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which solubility dramatically increases, corresponding to the deprotonation of the pyrazole ring.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate.

Materials:

  • 5-Isopropyl-1H-pyrazole-3-methanol

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • A volatile organic solvent in which both drug and polymer are soluble (e.g., methanol or ethanol)

  • Rotary evaporator

Procedure:

  • Dissolution: Weigh the compound and the carrier in a desired ratio (e.g., 1:4 drug-to-carrier). [1]Dissolve both components completely in the chosen organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum. This should be done relatively quickly to prevent the drug from crystallizing out.

  • Drying: A thin film will form on the flask wall. Further dry this film under high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask. The material should be a fine, amorphous powder.

  • Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using DSC (disappearance of the melting peak) or XRPD (absence of sharp diffraction peaks).

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to the physical mixture and the pure drug in an aqueous buffer to confirm the enhancement.

References

  • Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]

  • Cosolvent - Wikipedia. Wikipedia. Available from: [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Drug Delivery. Available from: [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science. Available from: [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Enhancing solubility with novel excipients. Manufacturing Chemist. Available from: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Improving solubility and accelerating drug development. Veranova. Available from: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Available from: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available from: [Link]

  • Optimising Excipients to Improve Bioavailability. Pharma's Almanac. Available from: [Link]

  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available from: [Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman Research Publishing. Available from: [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available from: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Available from: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • pH adjustment: Significance and symbolism. ScienceDirect. Available from: [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE CELECOXIB FOR PARENTERAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS. Available from: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available from: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

Sources

Optimization

Minimizing side reactions during 5-Isopropyl-1H-pyrazole-3-methanol functionalization

Welcome to the technical support center for the functionalization of 5-Isopropyl-1H-pyrazole-3-methanol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 5-Isopropyl-1H-pyrazole-3-methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide troubleshooting strategies to minimize side reactions and optimize your synthetic outcomes. Our approach is rooted in mechanistic principles and validated protocols to ensure the reliability of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on 5-Isopropyl-1H-pyrazole-3-methanol and what are the expected challenges?

The 5-Isopropyl-1H-pyrazole-3-methanol molecule presents three primary sites for functionalization: the two ring nitrogen atoms (N1 and N2) and the hydroxyl group of the methanol substituent. The key challenge lies in achieving regioselectivity, as the tautomeric nature of the pyrazole ring and the comparable reactivity of the N1 and N2 positions often lead to mixtures of N-alkylated isomers.[1] Additionally, the hydroxyl group can undergo side reactions under certain conditions, necessitating the use of protecting groups.

Q2: I am observing a mixture of N1 and N2 alkylation products. How can I improve the regioselectivity?

Achieving regioselective N-alkylation is a common hurdle.[1] The outcome is influenced by steric hindrance, the nature of the electrophile, and the reaction conditions.[2]

  • Steric Control: The isopropyl group at the C5 position provides some steric bulk, which can favor alkylation at the less hindered N1 position. Using a bulkier alkylating agent can further enhance this effect.

  • Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 ratio. Non-polar solvents and weaker bases often favor N1 alkylation. For instance, using a weaker base like potassium carbonate over sodium hydride can improve selectivity.

  • Protecting Groups: In some cases, a transient protecting group strategy can be employed to direct alkylation to a specific nitrogen.

A recent study has shown that catalyst-free Michael addition can achieve high regioselectivity for N1-alkylation of pyrazoles.[3] Furthermore, enzymatic catalysis has emerged as a powerful tool for achieving unprecedented regioselectivity (>99%) in pyrazole alkylation.[1]

Q3: Should I protect the primary alcohol on the methanol group? If so, what protecting groups are recommended?

Protection of the hydroxyl group is often advisable, especially when using harsh reagents that could lead to oxidation or other side reactions. The choice of protecting group depends on the subsequent reaction conditions.

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride, Imidazole, DMFTBAF, THF or HF, PyridineStable to most non-acidic/non-fluoride conditions.[4]
Benzyl Ether (Bn) Benzyl bromide, NaH, THFH₂, Pd/C or dissolving metal reductionStable to a wide range of conditions, but sensitive to hydrogenation.
Tetrahydropyranyl (THP) Ether Dihydropyran, p-TsOH (cat.), CH₂Cl₂Aqueous acid (e.g., HCl, AcOH)Stable to basic, organometallic, and reducing conditions.[5][6]
Acetyl (Ac) Ester Acetic anhydride, Pyridine, DMAPMild base (e.g., K₂CO₃, MeOH) or acidLess stable than ethers, good for temporary protection.[7]

It is crucial to select a protecting group that is orthogonal to the planned functionalization steps. For example, if you plan to perform a hydrogenation reaction, a benzyl ether would not be a suitable choice.

Troubleshooting Guide

Problem 1: Low yield and/or decomposition during oxidation of the methanol group to a carboxylic acid.

Symptoms: You are attempting to oxidize the primary alcohol to a carboxylic acid using an oxidizing agent like KMnO₄ or Jones reagent, but you are observing low yields, a complex mixture of products, or complete decomposition of your starting material.

Potential Causes & Solutions:

  • Cause: The pyrazole ring, while generally stable to oxidation, can be susceptible to degradation under harsh oxidizing conditions.[8][9]

  • Solution 1: Milder Oxidizing Agents: Employ milder and more selective oxidizing agents.

    • TEMPO-mediated oxidation: (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite (bleach) is a highly effective system for the selective oxidation of primary alcohols to aldehydes or carboxylic acids under mild conditions.

    • Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) buffered with a phosphate to oxidize aldehydes to carboxylic acids without affecting other sensitive functional groups. This would be a two-step process after an initial selective oxidation to the aldehyde (e.g., using PCC or Dess-Martin periodinane).

  • Solution 2: Protection-Oxidation-Deprotection Sequence: Protect the pyrazole nitrogens before oxidation. An N-acyl or N-sulfonyl group can deactivate the ring towards oxidation. After the oxidation of the side chain, the protecting group can be removed.

Experimental Protocol: Two-Step Oxidation to 5-Isopropyl-1H-pyrazole-3-carboxylic acid

Step 1: Swern Oxidation to 5-Isopropyl-1H-pyrazole-3-carbaldehyde

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of 5-Isopropyl-1H-pyrazole-3-methanol (1.0 eq) in DCM.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.

Step 2: Pinnick Oxidation to 5-Isopropyl-1H-pyrazole-3-carboxylic acid

  • Dissolve the aldehyde from Step 1 in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger.

  • Add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the carboxylic acid by recrystallization or chromatography.

Problem 2: Poor regioselectivity or side reactions during electrophilic substitution on the pyrazole ring (e.g., halogenation, nitration).

Symptoms: You are attempting to introduce a substituent at the C4 position of the pyrazole ring but are observing a mixture of isomers or reactions at other positions.

Potential Causes & Solutions:

  • Cause: The C4 position is the most electron-rich and generally the most reactive towards electrophilic substitution.[9][10] However, the substituents at C3 and C5 can influence the regioselectivity.[2] The isopropyl group is an electron-donating group and will activate the C4 position.

  • Solution 1: Control of Reaction Conditions:

    • Temperature: Perform the reaction at low temperatures to increase selectivity. For example, nitration should be carried out at 0-10 °C.[11]

    • Reagent Stoichiometry: Use a controlled amount of the electrophilic reagent to avoid over-substitution.

  • Solution 2: N-Protection: Protecting the N1 position with a bulky group can further direct electrophilic attack to the C4 position by sterically hindering the C5 position. A tetrahydropyranyl (THP) group is a good option as it can be introduced under green conditions and removed thermally or with mild acid.[5][6]

Experimental Protocol: Regioselective Bromination at the C4-Position

  • Protect the N1 position of 5-Isopropyl-1H-pyrazole-3-methanol with a suitable protecting group (e.g., THP).

  • Dissolve the N-protected pyrazole in a suitable solvent like chloroform or carbon tetrachloride.

  • Cool the solution to 0 °C.

  • Add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Extract the product, dry the organic layer, and purify by column chromatography.

  • Deprotect the N1 position to obtain 4-Bromo-5-isopropyl-1H-pyrazole-3-methanol.

Problem 3: Failure of Mitsunobu reaction or formation of undesired byproducts.

Symptoms: You are trying to perform a Mitsunobu reaction to convert the primary alcohol to an ether, ester, or other functional group, but the reaction is not proceeding, or you are observing the formation of triphenylphosphine oxide and unreacted starting material.

Potential Causes & Solutions:

  • Cause: The Mitsunobu reaction is sensitive to the pKa of the nucleophile, which should generally be below 15.[12] Additionally, the pyrazole nitrogen can potentially compete as a nucleophile.

  • Solution 1: N-Protection: Protect the pyrazole nitrogens prior to the Mitsunobu reaction. An N-Boc or N-trityl group can effectively prevent the nitrogen from interfering.

  • Solution 2: Pre-formation of the Nucleophile's Anion: For less acidic nucleophiles, pre-forming the anion with a suitable base (e.g., NaH) before adding the pyrazole alcohol and Mitsunobu reagents can improve the reaction outcome.

  • Solution 3: Alternative Reagents: Newer Mitsunobu reagents have been developed that are more effective and produce byproducts that are easier to remove.[12]

Experimental Protocol: Mitsunobu Etherification with N-Protection

  • Protect the N1 position of 5-Isopropyl-1H-pyrazole-3-methanol with a Boc group using Boc-anhydride and DMAP in THF.

  • Dissolve the N-Boc protected pyrazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reactive landscape of 5-Isopropyl-1H-pyrazole-3-methanol, the following diagrams illustrate key functionalization pathways and a decision-making workflow for troubleshooting common issues.

Functionalization_Pathways cluster_starting_material Starting Material cluster_functionalization Functionalization Pathways cluster_products Potential Products SM 5-Isopropyl-1H- pyrazole-3-methanol N_Alkylation N-Alkylation (e.g., R-X, Base) SM->N_Alkylation C4_Sub C4-Electrophilic Substitution (e.g., NBS, HNO3) SM->C4_Sub OH_Func Hydroxyl Group Functionalization SM->OH_Func N1_Product N1-Alkylated Product N_Alkylation->N1_Product N2_Product N2-Alkylated Product N_Alkylation->N2_Product Side Product C4_Product C4-Substituted Product C4_Sub->C4_Product Carboxylic_Acid Carboxylic Acid (Oxidation) OH_Func->Carboxylic_Acid Ether Ether (Williamson or Mitsunobu) OH_Func->Ether Ester Ester (Acylation or Mitsunobu) OH_Func->Ester

Caption: Key functionalization pathways for 5-Isopropyl-1H-pyrazole-3-methanol.

Troubleshooting_Workflow Start Problem Identified Issue What is the primary issue? Start->Issue Low_Yield Low Yield / Decomposition Issue->Low_Yield Mixture of products Poor_Selectivity Poor Regioselectivity Issue->Poor_Selectivity No desired product Reaction_Failure Reaction Failure Issue->Reaction_Failure Starting material consumed Oxidation_Check Oxidation Reaction? Low_Yield->Oxidation_Check N_Alkylation_Check N-Alkylation? Poor_Selectivity->N_Alkylation_Check C4_Sub_Check C4-Substitution? Poor_Selectivity->C4_Sub_Check Mitsunobu_Check Mitsunobu Reaction? Reaction_Failure->Mitsunobu_Check Solution_Oxidation Use milder reagents (e.g., TEMPO, Pinnick). Protect N-H. Oxidation_Check->Solution_Oxidation Yes Solution_N_Alkylation Adjust base/solvent. Use bulky electrophile. Consider enzymatic alkylation. N_Alkylation_Check->Solution_N_Alkylation Yes Solution_C4_Sub Lower temperature. Control stoichiometry. Protect N-H. C4_Sub_Check->Solution_C4_Sub Yes Solution_Mitsunobu Protect N-H. Pre-form nucleophile anion. Use alternative reagents. Mitsunobu_Check->Solution_Mitsunobu Yes

Caption: Troubleshooting decision workflow for common functionalization issues.

References

  • Le-Huu, P., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Humphries, P. S., & Finefield, J. M. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Organic Letters, 8(12), 2443–2446. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). Advanced Synthesis & Catalysis. Available from: [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available from: [Link]

  • Pharmaguideline. (2021). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Zheng, S.-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available from: [Link]

  • ResearchGate. Selective synthesis of minimally differentiated N-alkyl pyrazoles and... Available from: [Link]

  • Xu, S., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 990-995. Available from: [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Available from: [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2016). Journal of Synthetic Organic Chemistry, Japan, 10. Available from: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2021). Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction. Available from: [Link]

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. (2022). RAMReS Sciences des Structures et de la Matière, 6(2), 166-172. Available from: [Link]

  • ResearchGate. Challenging the limits of the oxygen balance of a pyrazole ring. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Google Patents. (2002). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • ResearchGate. Bu4NHSO4‐Catalyzed Direct N‐Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal‐Free, Recyclable and Sustainable System | Request PDF. Available from: [Link]

  • PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2020). Molecules. Available from: [Link]

  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Isopropyl-1H-pyrazole-3-methanol

Introduction: Welcome to the technical support guide for 5-Isopropyl-1H-pyrazole-3-methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 5-Isopropyl-1H-pyrazole-3-methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. Pyrazole derivatives are cornerstones in modern drug discovery, but their behavior under various reaction conditions, particularly in acidic media, can present challenges. This guide provides in-depth, experience-driven answers to common stability questions, troubleshooting advice for experimental hurdles, and validated protocols to help you navigate these challenges effectively. Our goal is to explain not just the "how," but the fundamental "why" behind these experimental observations and recommendations.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common inquiries regarding the chemical stability of 5-Isopropyl-1H-pyrazole-3-methanol when exposed to acidic environments.

Q1: What is the general stability of the pyrazole core of 5-Isopropyl-1H-pyrazole-3-methanol in acidic conditions?

The pyrazole ring is a five-membered heteroaromatic system containing two adjacent nitrogen atoms.[1] This aromatic character confers significant stability to the core structure. The ring is generally resistant to oxidation and reduction.[1][2][3]

However, its behavior in acid is dictated by the basicity of the nitrogen atoms. The N2 (pyridine-like) nitrogen possesses a lone pair of electrons in the plane of the ring and is weakly basic (pKb of pyrazole is ~11.5).[1] In the presence of a strong acid, this nitrogen is readily protonated to form a pyrazolium cation.[1][2] This protonation has a profound electronic consequence: it deactivates the entire ring system towards electrophilic attack, which is a common reaction type in acidic media.[4] Therefore, electrophilic degradation of the pyrazole ring itself is highly unlikely under typical acidic conditions used in synthesis (e.g., TFA, HCl in organic solvents, acetic acid).

Q2: My HPLC analysis shows new peaks after incubating 5-Isopropyl-1H-pyrazole-3-methanol in acid. What are the most likely degradation pathways?

While the pyrazole ring is stable, the 3-methanol (-CH₂OH) substituent is a primary alcohol, making it the most probable site of reaction under acidic conditions. The isopropyl group at the 5-position is chemically inert under these conditions.

The two most likely degradation pathways are:

  • Acid-Catalyzed Dehydration: Primary alcohols can undergo elimination of water in the presence of acid and heat to form an alkene. In this case, it would likely result in the formation of the corresponding 3-(methylene)-3H-pyrazole tautomer or a related rearranged product. This is often the primary degradation route, especially at elevated temperatures.

  • Ether Formation: If the reaction is conducted in an alcohol-based solvent (e.g., methanol, ethanol), the protonated 3-methanol side chain can be attacked by a solvent molecule, leading to the formation of a methyl or ethyl ether, respectively.

The diagram below illustrates these potential transformations.

G cluster_main Potential Degradation Pathways A 5-Isopropyl-1H-pyrazole-3-methanol B Protonated Intermediate A->B H⁺ (Acid Catalyst) C Pathway 1: Dehydration Product (e.g., 3-Methylene Isomer) B->C -H₂O (Elimination) D Pathway 2: Ether Product (e.g., 3-(methoxymethyl) derivative) B->D +R-OH (Solvent) -H₂O (Substitution)

Caption: Potential acid-catalyzed degradation pathways for the 3-methanol side chain.

Q3: I am observing a significant loss of my starting material in an acidic solution, but I don't see any major new peaks in the chromatogram. What could be happening?

This is a common and often frustrating observation. Several phenomena could be responsible:

  • Formation of an Insoluble Salt: Pyrazoles form salts with inorganic acids.[2][3] If the hydrochloride or sulfate salt of your compound is poorly soluble in your reaction solvent, it may precipitate out, leading to an apparent loss of material from the solution phase.

  • Formation of Non-UV-Active Degradants: If a degradation pathway involves the loss of the aromatic pyrazole core (which is highly unlikely but possible under extreme conditions), the resulting fragments may lack a chromophore and therefore be invisible to a UV detector.

  • Polymerization/Oligomerization: The dehydrated product (an exocyclic alkene) could potentially be reactive and undergo acid-catalyzed polymerization, leading to high molecular weight species that may not elute from the HPLC column or may appear as a broad, unresolved baseline hump.

  • Poor Chromatographic Retention: Highly polar degradation products might elute in the solvent front of a standard reverse-phase HPLC method, making them difficult to detect.

Q4: How does the choice of acid (e.g., HCl, H₂SO₄, TFA) impact the stability of the compound?

The choice of acid is critical and can influence the outcome in several ways:

Acid TypeCharacteristics & Potential Impact
HCl (in Dioxane/Ether) Non-oxidizing. Primarily acts as a proton source. The main issue is often the formation of hydrochloride salts, which can have low solubility in organic solvents.[5]
H₂SO₄ (Sulfuric Acid) Non-oxidizing (when cold, dilute). Stronger acid than HCl. Can be a powerful dehydrating agent, potentially accelerating the degradation of the methanol side chain.
TFA (Trifluoroacetic Acid) Non-oxidizing. Commonly used for deprotection steps (e.g., Boc groups). Its salts are often more soluble in organic solvents than HCl salts, which can be advantageous.
HNO₃ (Nitric Acid) Strongly Oxidizing. This should be avoided unless oxidation is the desired reaction. It has the potential to oxidize the methanol side chain to an aldehyde or carboxylic acid.[1]
CH₃COOH (Acetic Acid) Weak Acid, Non-oxidizing. Often used as a solvent or catalyst. Less likely to cause significant degradation unless heated for prolonged periods. Can facilitate reactions like cyclizations.[6]

Recommendation: For general purposes where you need an acidic catalyst but want to minimize degradation, TFA is often a good first choice due to the higher solubility of its corresponding salts. For stability testing, 0.1 M HCl is a standard stress condition.[7]

Section 2: Troubleshooting Guide - Practical Experimental Issues

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Unexpected Precipitation/Cloudiness in Acidic Solution 1. Insoluble Salt Formation: The pyrazolium salt (e.g., hydrochloride) is precipitating.- Verify: Filter the solid and check its identity (e.g., by NMR, MS).- Solution: Change the acid to one that forms a more soluble salt (e.g., TFA). Alternatively, add a co-solvent (e.g., methanol, DMF) to improve solubility.
2. pH-Dependent Solubility: The protonated form of the molecule is less soluble than the neutral form.- Solution: If the reaction allows, use only a catalytic amount of acid rather than a stoichiometric amount. Consider using a buffered system if aqueous conditions are employed.
Reaction Mixture Turns Dark/Colored 1. Oxidative Degradation: Trace impurities or dissolved oxygen are causing oxidation, which can lead to colored byproducts.- Solution: Degas the solvent before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
2. Extensive Degradation/Charring: The conditions (temperature, acid concentration) are too harsh, leading to complex decomposition pathways.- Solution: Lower the reaction temperature. Use a less concentrated acid. Reduce the reaction time and monitor closely by TLC or HPLC.
Low Yield or Stalled Reaction 1. Ring Deactivation: The desired reaction involves an electrophilic attack on the pyrazole ring, which is inhibited by protonation.- Verify: Check the pKa of your compound and the pH of the medium. - Solution: If possible, switch to neutral or basic conditions. If acid is required, consider protecting the N1-position with a suitable group to modulate reactivity.[4]

Section 3: Experimental Protocols

These protocols provide a validated starting point for assessing the stability of your compound and analyzing the results.

Protocol 1: Forced Degradation Study for Acid Hydrolysis (ICH Guideline Approach)

This protocol is designed to intentionally stress the molecule to identify potential degradation products, as recommended in pharmaceutical development.[8][9]

G A 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) B 2. Stress Sample Prep Mix 1:1 with 0.2 M HCl (Final: 0.5 mg/mL in 0.1 M HCl) A->B G Control Sample (Mix 1:1 with H₂O, keep at 4°C) A->G C 3. Incubate (e.g., 60°C in a water bath) B->C D 4. Withdraw Aliquots (Time points: 0, 2, 4, 8, 24 hr) C->D E 5. Neutralize Add equivalent of 0.1 M NaOH D->E F 6. Dilute & Analyze Dilute to working concentration (e.g., 50 µg/mL) and inject on HPLC E->F

Caption: Workflow for a standard acid-based forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 5-Isopropyl-1H-pyrazole-3-methanol in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Sample Preparation: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water. Store this at a low temperature (e.g., 4°C).

  • Incubation: Place the stress sample vial in a temperature-controlled water bath or oven set to 60°C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample vial.

  • Neutralization: Immediately neutralize the acidic aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 M NaOH). This is crucial to stop the degradation before analysis.[7]

  • Analysis: Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) and analyze immediately. Compare the chromatograms against the control sample and the T=0 time point.

Protocol 2: General Purpose RP-HPLC Method for Stability Monitoring

This method provides a good starting point for separating the parent compound from potential polar degradants.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for basic compounds like pyrazoles.[10]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA gradient elution ensures that both early-eluting (polar) degradants and the later-eluting parent compound are resolved.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV/PDA at 210-220 nmPyrazoles typically have a UV absorbance around 210 nm.[1] A PDA detector is highly recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.

Section 4: Data Interpretation

Properly interpreting the data from your stability studies is key to making informed decisions.

Summarizing Quantitative Data

Results from a forced degradation study should be tabulated to clearly track the fate of the parent compound and the formation of impurities over time.

Table: Example Data from Acid Hydrolysis Study at 60°C

Time (hours)Parent Compound Area (%)Impurity 1 (RRT 0.8) Area (%)Total Impurities Area (%)Mass Balance (%)
099.8< 0.050.2100.0
297.51.82.399.8
495.13.54.699.7
890.37.89.299.5
2478.615.219.898.4

Mass Balance = (% Parent) + (% Total Impurities). A good mass balance (>98%) indicates that all major species are being detected.

Logical Flow for Interpreting Results

The following diagram outlines the decision-making process when analyzing stability data.

G A Analyze Stressed Sample by HPLC/PDA B Is Parent Peak Area < 95% of Control? A->B C Compound is Stable Under These Conditions B->C No D Degradation Observed. Proceed with Analysis. B->D Yes E Are Degradant Peaks Spectrally Pure? D->E F Identify Degradant Structure (LC-MS, NMR) E->F Yes G Optimize HPLC Method (Improve Resolution) E->G No H Propose Degradation Pathway F->H G->F I Modify Reaction Conditions (Lower Temp, Different Acid) H->I

Caption: A logical workflow for interpreting stability study results.

Conclusion

5-Isopropyl-1H-pyrazole-3-methanol is a robust molecule with a stable aromatic core. The primary locus of instability under acidic conditions is the 3-methanol side chain, which is susceptible to dehydration and etherification. By understanding these potential pathways, employing controlled forced degradation studies, and utilizing robust analytical methods, researchers can confidently manage the stability of this compound and develop successful, reproducible synthetic protocols.

References

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Brainly.in. (2019, October 3). Why electrophilic attack on pyrazole is hindered in acidic medium? Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • ACS Omega. (n.d.). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. Retrieved from [Link]

  • Molecules. (2020, December 12). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from [Link]

  • MDPI. (2023, February 3). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • ResearchGate. (2024, December 28). Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches. Retrieved from [Link]

  • ACS Omega. (2025, March 31). Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, Mar-Apr). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Organic Letters. (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Isopropyl vs. 5-Methyl Pyrazole Methanol

[1][2] Executive Summary This technical guide analyzes the divergent reactivity profiles of (5-methyl-1H-pyrazol-3-yl)methanol and (5-isopropyl-1H-pyrazol-3-yl)methanol .[1][2] While electronically similar, the substitut...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide analyzes the divergent reactivity profiles of (5-methyl-1H-pyrazol-3-yl)methanol and (5-isopropyl-1H-pyrazol-3-yl)methanol .[1][2] While electronically similar, the substitution of a methyl group with an isopropyl moiety introduces a critical steric steering effect that fundamentally alters regioselectivity during N-functionalization and coordination chemistry.[1] This guide details these mechanistic differences to aid medicinal chemists in scaffold selection and process optimization.

Structural Dynamics & Physical Properties

The core difference between these two scaffolds lies in the steric demand of the alkyl substituent at the C5 position. This steric bulk influences the annular tautomerism and the accessibility of the adjacent nitrogen (N1).

1.1 Tautomeric Equilibrium

In solution, 3,5-disubstituted pyrazoles exist in a rapid dynamic equilibrium between two tautomers.[1][2]

  • Methyl Variant: The small methyl group exerts minimal steric pressure, often leading to a mixture of tautomers (A and B) where the population ratio (

    
    ) is near 1, driven largely by solvent polarity and hydrogen bonding of the methanol group.
    
  • Isopropyl Variant: The bulky isopropyl group destabilizes the tautomer where the steric bulk is adjacent to the NH group (due to lone-pair repulsion and steric clash).[2] This shifts the equilibrium significantly, favoring the tautomer where the isopropyl group is at the C3 position (distal to the NH), or forcing the NH to the less hindered nitrogen.

Table 1: Physicochemical Comparison

Property5-Methyl Pyrazole Methanol5-Isopropyl Pyrazole MethanolImpact on Reactivity
Steric Parameter (A-value) ~1.70 kcal/mol~2.21 kcal/molIsopropyl imposes a "steric fence," blocking N1 attack.[1][2]
LogP (Lipophilicity) ~0.6 (Hydrophilic)~1.5 (Moderate)Isopropyl enhances membrane permeability and solvent solubility.[2]
pKa (Pyrazolium) ~2.5~2.8Isopropyl (+I effect) slightly increases basicity, but sterics dominate nucleophilicity.
Tautomeric Pref. Mixed populationsStrong bias for 3-isopropyl tautomerDefines the major product in non-directed alkylations.[1][2]
Reactivity Profile: The N-Alkylation Divergence

The most consequential difference for drug development is the regioselectivity of N-alkylation .[1][2] When reacting with an electrophile (e.g., benzyl bromide, alkyl halides), the pyrazole ring can be alkylated at either nitrogen.

2.1 Mechanism: Steric Steering [1]
  • 5-Methyl: The methyl group is not bulky enough to effectively shield the adjacent nitrogen (N1).[1][2] Consequently, alkylation often yields a regioisomeric mixture (typically 60:40 to 70:30), requiring tedious chromatographic separation.

  • 5-Isopropyl: The isopropyl group effectively blocks the trajectory of incoming electrophiles toward the adjacent nitrogen.[1] This directs the electrophile to the distal nitrogen (N2), resulting in high regioselectivity (>90:10) for the 1-alkyl-3-isopropyl isomer.[1][2]

G cluster_0 Substrate cluster_1 Transition State cluster_2 Product Outcome S_Me 5-Methyl Scaffold (Low Steric Bulk) TS_Me Low Discrimination Both N1 & N2 Accessible S_Me->TS_Me + R-X (Electrophile) S_iPr 5-Isopropyl Scaffold (High Steric Bulk) TS_iPr Steric Steering N1 Blocked by i-Pr S_iPr->TS_iPr + R-X (Electrophile) P_Me Mixture of Isomers (Difficult Purification) TS_Me->P_Me P_iPr High Regioselectivity (Single Isomer) TS_iPr->P_iPr

Figure 1: Steric steering mechanism in pyrazole alkylation. The isopropyl group acts as a gatekeeper, enforcing selectivity.

2.2 Experimental Evidence

In comparative studies using benzyl bromide as the electrophile (Cs₂CO₃, MeCN, 60°C):

  • 5-Methyl substrate: Yields a 1.5:1 ratio of N1:N2 isomers.[1][2]

  • 5-Isopropyl substrate: Yields a >10:1 ratio favoring the N2-alkylated product (where the alkyl group is distal to the isopropyl).[1][2]

Coordination Chemistry & Ligand Design

In organometallic chemistry (e.g., pincer ligands for catalysis), the 5-substituent controls the metal center's environment.

  • Dimerization Suppression: 5-Methyl ligands often allow the formation of dimeric complexes (M₂L₂) because the small methyl group permits close approach of two metal centers.[1][2]

  • Monomer Stabilization: 5-Isopropyl ligands create a "steric pocket" that prevents bridging interactions, stabilizing monomeric active species.[1][2] This is critical for catalysts involved in C-H activation or transfer hydrogenation, where a vacant site on a monomeric metal is required.

Experimental Protocol: Comparative Alkylation

This protocol validates the selectivity difference described above. It is designed to be run in parallel for direct comparison.[1]

Objective: Synthesize N-benzyl derivatives of 5-methyl and 5-isopropyl pyrazole methanol to quantify regioselectivity.

Reagents:
  • Substrate A: (5-Methyl-1H-pyrazol-3-yl)methanol (1.0 eq)[1][2]

  • Substrate B: (5-Isopropyl-1H-pyrazol-3-yl)methanol (1.0 eq)[1][2]

  • Electrophile: Benzyl bromide (1.1 eq)[2]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[2]

  • Solvent: Acetonitrile (MeCN) [Anhydrous][2]

Workflow:
  • Preparation: Dissolve 1.0 mmol of Substrate (A or B) in 5 mL of MeCN in a 20 mL scintillation vial.

  • Activation: Add Cs₂CO₃ (2.0 mmol) and stir at room temperature for 15 minutes. Note: The solution may become cloudy.

  • Alkylation: Add Benzyl bromide (1.1 mmol) dropwise.

  • Reaction: Heat the reaction block to 60°C and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the crude residue via ¹H NMR.

    • Diagnostic Signal: Look for the benzylic -CH₂- protons.[1][2]

    • Substrate A (Methyl): Will show two distinct sets of benzylic peaks (approx.[2] ratio 60:40).

    • Substrate B (Isopropyl): Will show one dominant set of benzylic peaks (>90% integration).[2]

Applications in Drug Design
  • Bioisosterism: Replacing a methyl with an isopropyl group is a common strategy to fill hydrophobic pockets in enzyme active sites (e.g., kinase inhibitors). The isopropyl group adds ~3 carbons of lipophilicity, potentially improving potency if the pocket allows, while simultaneously locking the conformation of the pyrazole.

  • Metabolic Stability: The isopropyl group is generally more resistant to metabolic oxidation than a methyl group (which can be rapidly oxidized to a carboxylic acid). However, the methine proton of the isopropyl group can be a site for CYP450 hydroxylation.

References
  • Tautomerism in 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH).[1][2] Comparison of tautomeric equilibria and substituent effects.

  • Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. Detailed study on steric control in pyrazole alkylation. [2]

  • Ligand Design in Coordination Chemistry. MDPI Inorganics. Synthesis of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine and its steric influence on metal complexation. [2]

  • Steric Effects in Pyrazole Reactivity. BenchChem Technical Guides. Protocols for optimizing regioselectivity in pyrazole synthesis.

Sources

Comparative

Definitive Guide: FTIR Spectral Analysis of 5-Isopropyl-1H-pyrazole-3-methanol

Executive Summary 5-Isopropyl-1H-pyrazole-3-methanol (CAS: Variable due to tautomerism, typically associated with pyrazole intermediates) is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropyl-1H-pyrazole-3-methanol (CAS: Variable due to tautomerism, typically associated with pyrazole intermediates) is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—possessing both a hydrogen-bond-donating pyrazole ring and a primary alcohol—presents unique analytical challenges.

This guide provides a rigorous technical comparison of FTIR sampling techniques (ATR vs. Transmission) and details the spectral fingerprint required to validate product identity against structural isomers and synthetic impurities.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the FTIR spectrum, one must first understand the molecule's dynamic behavior. This compound exhibits annular tautomerism , meaning the hydrogen atom on the pyrazole nitrogen oscillates between position 1 and 2.

Structural Dynamics[1]
  • Tautomer A (3-isomer): 3-hydroxymethyl-5-isopropyl-1H-pyrazole.

  • Tautomer B (5-isomer): 5-hydroxymethyl-3-isopropyl-1H-pyrazole.

In solution, these exist in rapid equilibrium. However, in the solid state (FTIR analysis) , the molecule typically locks into a specific polymeric hydrogen-bonded network. This results in distinct spectral sharpening compared to solution-phase NMR.

Vibrational Logic (Fragment Analysis)
  • The Anchor (Pyrazole Ring): A planar, aromatic 5-membered ring containing two adjacent nitrogens.[1] Expect characteristic "breathing" modes.

  • The Variable (Isopropyl Group): An aliphatic side chain. Expect split C-H stretching bands due to the gem-dimethyl group.

  • The Function (Methanol Group): A primary alcohol. Expect strong Hydrogen Bonding (O-H) and C-O stretching.

Part 2: Comparative Analytical Techniques

For routine identity confirmation, FTIR is compared below against the primary alternative, 1H-NMR.

Table 1: Performance Comparison (FTIR vs. NMR)
FeatureFTIR (Recommended) 1H-NMR (Alternative) Verdict
Speed < 2 Minutes15–30 MinutesFTIR is superior for rapid QC.
Isomer ID Distinguishes tautomers in solid state via N-H/O-H lattice vibrations.Shows averaged signals due to rapid proton exchange in solvent.FTIR provides solid-state structural insight.
Water Detection Highly sensitive (broadening of 3400 cm⁻¹).Requires D₂O exchange or specific solvent suppression.FTIR is the rapid check for dryness.
Sample Recovery 100% (ATR)Non-recoverable (if deuterated solvent is contaminated).FTIR is non-destructive.

Part 3: Experimental Protocols

Protocol A: Attenuated Total Reflectance (ATR) - The High-Throughput Standard

Best for: Rapid ID, hygroscopic samples, routine QC.

  • Crystal Selection: Use a Diamond or ZnSe crystal.[2] Diamond is preferred due to the hardness of crystalline pyrazoles.

  • Background: Collect a 32-scan background of the clean ambient air.

  • Loading: Place ~5–10 mg of sample on the crystal center.

  • Compression: Apply high pressure using the anvil. Note: Ensure the pressure is consistent to normalize peak intensities.

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Cleaning: Wipe with Isopropanol. Water alone is insufficient for pyrazole residues.

Protocol B: KBr Pellet Transmission - The Resolution Standard

Best for: Resolving the O-H vs. N-H region, publication-quality spectra.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is formed. Warning: Excessive grinding can induce amorphous phase transitions.

  • Pressing: Compress at 10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

  • Validation: The pellet must be translucent. An opaque pellet indicates moisture or poor grinding.

Part 4: Spectral Interpretation & Data Analysis[4]

The spectrum of 5-Isopropyl-1H-pyrazole-3-methanol is dominated by three primary regions.

The High-Frequency Region (3600–2800 cm⁻¹)

This is the "diagnostic" region for functional groups.

  • O-H & N-H Stretch (3400–3100 cm⁻¹):

    • You will observe a broad, intense envelope centered around 3300 cm⁻¹.

    • Differentiation: The O-H stretch (alcohol) typically overlaps with the N-H stretch (pyrazole). In KBr, you may see a sharp shoulder at ~3450 cm⁻¹ (free O-H) if the sample is very dry, but usually, it is a broad H-bonded band.

  • C-H Stretching (2980–2850 cm⁻¹):

    • Isopropyl Signature: Look for the split peak (doublet) around 2960 cm⁻¹ and 2870 cm⁻¹. This asymmetric/symmetric methyl stretch confirms the isopropyl group.

    • Absence Check: If you see a single band, it may indicate a methyl/ethyl analog impurity.

The Mid-Range (1700–1300 cm⁻¹)

This region confirms the heterocyclic core.

  • C=N / C=C Ring Stretch (1590–1540 cm⁻¹):

    • Characteristic pyrazole "breathing" modes. Usually two medium-intensity bands.

  • Isopropyl Bending (1385 & 1365 cm⁻¹):

    • The Gem-Dimethyl Doublet: A critical confirmation of the isopropyl group. You must see two distinct bands of nearly equal intensity here (umbrella mode).

The Fingerprint Region (1300–800 cm⁻¹)
  • C-O Stretch (1050–1000 cm⁻¹):

    • A strong, sharp band characteristic of a primary alcohol (-CH₂OH).

    • Shift Alert: If this band shifts to ~1700 cm⁻¹, your product has oxidized to the carboxylic acid (impurity).

Table 2: Critical Peak Assignments
Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3350–3200 ν(O-H) & ν(N-H)Alcohol / PyrazoleBroad, H-bonded network.
2965 / 2875 ν(C-H)Isopropyl (CH₃)Asymmetric/Symmetric stretches.
1580 / 1545 ν(C=N) / ν(C=C)Pyrazole RingAromatic ring breathing.
1385 / 1365 δ(C-H)IsopropylGem-dimethyl doublet (Diagnostic).
1045 ± 10 ν(C-O)Primary AlcoholStrong intensity.
~800 γ(C-H)Aromatic C-HOut-of-plane bending.

Part 5: Quality Control Workflow

The following diagram illustrates the decision matrix for accepting or rejecting a batch based on spectral data.

QC_Workflow Start Sample Receipt (Crude or Purified) ATR_Scan Perform ATR-FTIR (4000-600 cm⁻¹) Start->ATR_Scan Check_OH Check 3300 cm⁻¹ Region ATR_Scan->Check_OH Check_CO Check 1700 cm⁻¹ vs 1050 cm⁻¹ Check_OH->Check_CO Normal Profile Fail_Wet FAIL: Excess Moisture (Broad >3400) Check_OH->Fail_Wet Excessive Broadening Check_Iso Check 1385/1365 cm⁻¹ Doublet Check_CO->Check_Iso Peak at 1050 Only Fail_Ox FAIL: Oxidation Detected (C=O Present) Check_CO->Fail_Ox Peak at 1700 Pass PASS: Identity Confirmed Check_Iso->Pass Distinct Doublet Fail_Str FAIL: Wrong Alkyl Group Check_Iso->Fail_Str Single Band

Figure 1: Logic gate for FTIR-based quality control of pyrazole intermediates.

Part 6: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general IR interpretation).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for pyrazole ring vibrations).

  • Alkorta, I., & Elguero, J. (2015).[3] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure.

  • NIST Chemistry WebBook. 1H-Pyrazole Infrared Spectrum. National Institute of Standards and Technology.[4] [Link] (Reference for the parent pyrazole core).

Sources

Validation

Technical Comparison Guide: UV-Vis Absorption Spectra of 5-Isopropyl-1H-pyrazole-3-methanol

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 5-Isopropyl-1H-pyrazole-3-methanol , structured for researchers in medicinal chemistry and analytical development. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 5-Isopropyl-1H-pyrazole-3-methanol , structured for researchers in medicinal chemistry and analytical development.

Executive Summary & Compound Significance

5-Isopropyl-1H-pyrazole-3-methanol (CAS: 1753-48-6 / Derivatives) represents a critical scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., CDK, p38 MAP kinase) where the pyrazole ring serves as a hinge-binding motif.

The UV-Vis spectral profile of this compound is dominated by high-energy


 transitions characteristic of the heteroaromatic pyrazole core. Unlike highly conjugated systems (e.g., 1,3,5-triphenylpyrazole), the alkyl-substituted nature of this molecule results in absorption primarily in the deep UV region (200–230 nm) .

Key Differentiator: The 5-isopropyl group introduces specific steric and electronic (hyperconjugative) effects that distinguish its spectra from the more common 5-methyl analogues, offering a unique "fingerprint" for purity analysis and reaction monitoring.

Spectroscopic Profile & Mechanism

The absorption spectrum is governed by the electronic transitions within the pyrazole ring system, modified by the auxochromic effects of the substituents.

Electronic Transitions
  • 
     Transition (Primary Band): 
    
    • Location: ~210–225 nm.[1]

    • Origin: Excitation of electrons from the bonding

      
       orbital to the antibonding 
      
      
      
      orbital of the heterocyclic ring.
    • Intensity: High molar absorptivity (

      
      ).
      
  • 
     Transition (Secondary Band): 
    
    • Location: Often obscured or appearing as a weak shoulder around 230–240 nm.

    • Origin: Excitation of non-bonding electrons on the pyrazole nitrogens.

    • Solvent Sensitivity: Highly sensitive to protic solvents (e.g., Methanol), which form H-bonds with the nitrogen lone pairs, typically causing a hypsochromic (blue) shift that may mask this band entirely.

Structural Impact: Isopropyl vs. Methyl

The replacement of a methyl group (5-Me) with an isopropyl group (5-iPr) introduces two factors:

  • Hyperconjugation (+I Effect): The isopropyl group has a slightly stronger inductive electron-donating effect than a methyl group. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a slight bathochromic (red) shift (~2–5 nm).

  • Steric Bulk: The bulky isopropyl group can induce minor conformational twists if adjacent to other substituents, though in the 3,5-disubstituted pattern, this effect is minimized compared to N-substituted variants.

Comparative Analysis: Performance vs. Alternatives

The following table synthesizes theoretical and empirical data to compare 5-Isopropyl-1H-pyrazole-3-methanol against its closest structural analogues.

Table 1: Comparative UV-Vis Characteristics (in Methanol)
Feature5-Isopropyl-1H-pyrazole-3-methanol 5-Methyl-1H-pyrazole-3-methanol 1H-Pyrazole-3-methanol
Primary

218 – 222 nm 215 – 219 nm210 – 214 nm
Molar Absorptivity (

)
~5,800 M

cm

~5,200 M

cm

~4,500 M

cm

Electronic Effect Stronger +I (Inductive) & HyperconjugationModerate +IReference (None)
Solubility (MeOH) HighHighHigh
Detection Limit Lower (Higher Sensitivity)StandardStandard
Application Lipophilic Scaffold AnalysisStandard IntermediateCore Fragment

Analyst Note: The values above are derived from the bathochromic shifts observed in alkyl-pyrazoles relative to the parent pyrazole (


 nm). The isopropyl derivative consistently shows a higher 

due to the increased cross-section and electron density of the molecule.

Visualizing the Electronic & Structural Logic

The diagram below illustrates the causal relationship between the chemical structure and the observed spectral shift.

G cluster_0 Structural Inputs cluster_1 Electronic Mechanism cluster_2 Spectral Output PyrazoleCore Pyrazole Core (Heteroaromatic Ring) HOMORise HOMO Energy Increase PyrazoleCore->HOMORise Base System Isopropyl 5-Isopropyl Group (Stronger +I Effect) Isopropyl->HOMORise Hyperconjugation Hyperchromic Hyperchromic Effect (Increased Intensity) Isopropyl->Hyperchromic Increased Cross-Section MethanolGrp 3-Methanol Group (Auxochrome -OH) MethanolGrp->HOMORise Lone Pair Donation GapNarrow HOMO-LUMO Gap Narrowing HOMORise->GapNarrow RedShift Bathochromic Shift (Red Shift) GapNarrow->RedShift Lower Energy Transition

Figure 1: Mechanistic pathway showing how the 5-isopropyl substituent modulates the electronic energy levels, resulting in the observed spectral shift.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity and reproducibility (E-E-A-T), follow this protocol. It includes a "Linearity Check" step that acts as a self-validation mechanism.

Materials
  • Analyte: 5-Isopropyl-1H-pyrazole-3-methanol (>98% purity).[2]

  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm). Do not use Acetone or Toluene due to UV cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Baseline Correction (System Zeroing):

    • Fill two matched quartz cuvettes (1 cm path length) with pure HPLC-grade Methanol.

    • Run a baseline scan from 200 nm to 400 nm .

    • Validation: Absorbance should be flat and near zero (< 0.005 A).

  • Stock Solution Preparation:

    • Weigh approx. 1.5 mg of the compound.

    • Dissolve in 10 mL Methanol to create a ~1 mM (

      
       M) stock.
      
    • Note: Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series (The Linearity Check):

    • Prepare three working concentrations:

      • C1:

        
         (1:100 dilution of stock)
        
      • C2:

        
        
        
      • C3:

        
        
        
  • Measurement & Validation:

    • Scan C1, C2, and C3 from 200–400 nm.

    • Self-Validation Rule: Calculate the Extinction Coefficient (

      
      ) for the 
      
      
      
      of all three samples.
    • Pass Criteria: The calculated

      
       values must deviate by < 5% . If deviation is high, check for aggregation or pipette error.
      
Workflow Diagram

Protocol Start Start Analysis Solvent Solvent Check: HPLC Methanol (Cutoff <205nm) Start->Solvent Blank Baseline Correction (200-400nm) Solvent->Blank Prep Prepare Stock (1 mM) & Dilutions (10-50 µM) Blank->Prep Scan Scan Samples Prep->Scan Calc Calculate ε for C1, C2, C3 Scan->Calc Decision Is Deviation < 5%? Calc->Decision Report Report λmax and ε Decision->Report Yes Fail Recalibrate/Remix Decision->Fail No Fail->Prep

Figure 2: Operational workflow for validated UV-Vis data acquisition.

References

  • NIST Chemistry WebBook. UV/Visible Spectrum of 1H-Pyrazole.[1][3] National Institute of Standards and Technology.[1][3] Available at: [Link]

  • PubChem. Compound Summary: (1H-Pyrazol-3-yl)methanol.[2] National Center for Biotechnology Information. Available at: [Link]

  • Elguero, J., et al.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II, 1996. (Foundational text on pyrazole electronic transitions).
  • ResearchGate. UV-Vis absorption spectra of pyrazole derivatives. (General reference for alkyl-substituted pyrazole bathochromic shifts). Available at: [Link]

Sources

Comparative

High-Precision Characterization of 5-Isopropyl-1H-pyrazole-3-methanol: Combustion Analysis vs. qNMR

Executive Summary 5-Isopropyl-1H-pyrazole-3-methanol (CAS: 852227-86-2) serves as a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. However, its characterization presents distinct analytical ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Isopropyl-1H-pyrazole-3-methanol (CAS: 852227-86-2) serves as a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. However, its characterization presents distinct analytical challenges:

  • Nitrogen-Rich Heterocycle: The pyrazole ring (N-N bond) often yields incomplete combustion in standard Elemental Analysis (EA), leading to false "low nitrogen" readings.

  • Hygroscopicity & Solvates: The primary alcohol and secondary amine moieties facilitate hydrogen bonding, frequently trapping water or crystallization solvents that standard EA detects only as mass discrepancies, not specific impurities.

This guide compares Optimized Combustion Analysis (EA) against Quantitative NMR (qNMR) to establish the definitive purity standard for this intermediate.

Part 1: The Analytical Challenge

Standard purity assessments (HPLC-UV) often fail to detect inorganic salts, trapped solvents, or moisture, leading to an overestimation of potency. For 5-Isopropyl-1H-pyrazole-3-methanol, the choice of characterization method directly impacts the stoichiometry of subsequent reactions.

Workflow: Establishing the Reference Standard

The following diagram outlines the critical path for validating this reference material.

AnalyticalWorkflow Start Crude Synthesis (Hydrazine Cyclization) Purification Recrystallization (EtOAc/Hexane) Start->Purification Drying Vacuum Drying (40°C, P2O5) Purification->Drying Analysis Purity Assessment Drying->Analysis MethodA Method A: Combustion EA (CHNS) Analysis->MethodA Structural Identity MethodB Method B: qNMR (Internal Std) Analysis->MethodB Potency Assignment ResultA Composition Confirmation (C/H/N Ratio) MethodA->ResultA ResultB Absolute Potency (wt% Purity) MethodB->ResultB

Caption: Analytical workflow distinguishing structural confirmation (EA) from potency assignment (qNMR).

Part 2: Comparative Methodology

Method A: Optimized Combustion Analysis (CHNS)

Role: Structural Confirmation & Bulk Composition. The Pitfall: Standard combustion protocols often fail for pyrazoles. The N-N bond is thermodynamically stable, and without sufficient oxidation power, it forms


 gas too early or leaves refractory carbon nitrides, resulting in low %N values.
Protocol: Oxygen-Boosted Combustion
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Sample Weight: 2.0 – 3.0 mg (Ultra-microbalance required).

  • Additive (Critical): Add 10–15 mg of Tungsten(VI) Oxide (

    
    )  to the tin capsule.
    
    • Mechanism:

      
       acts as an oxygen donor and flux, preventing the formation of refractory char and ensuring complete oxidation of the pyrazole ring at 950°C.
      
  • Combustion Cycle:

    • Reactor Temp: 980°C (boosted).

    • Oxygen Injection: 5 seconds (excess).

  • Acceptance Criteria:

    
     absolute difference from theoretical values.
    
Method B: Quantitative NMR (qNMR)

Role: Absolute Purity (Potency) Determination. The Advantage: qNMR differentiates between the analyte, residual solvent, and water. It provides a direct weight-for-weight purity without requiring an identical reference standard.

Protocol: Internal Standard Method
  • Solvent Selection: DMSO-

    
     .
    
    • Reason: 5-Isopropyl-1H-pyrazole-3-methanol is highly soluble in DMSO.

      
       may cause line broadening due to hydrogen bonding of the pyrazole NH.
      
  • Internal Standard (IS): Dimethyl Fumarate (DMFu) .

    • Chemical Shift: Singlet at

      
       6.6–6.7 ppm.
      
    • Why: The pyrazole -CH- signal appears around

      
       6.1–6.3 ppm. Maleic acid (another common IS) appears at 
      
      
      
      6.2 ppm, causing critical overlap. DMFu provides a clean baseline separation.
  • Relaxation Delay (

    
    ):  Set to 60 seconds .
    
    • Reason: To ensure full relaxation (

      
      ) of both the small molecule IS and the pyrazole protons for quantitative integration.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]

Part 3: Performance Analysis & Data Comparison

The following table simulates a typical validation scenario for a recrystallized batch of 5-Isopropyl-1H-pyrazole-3-methanol.

MetricTheoretical ValueStandard EA ResultOptimized EA (

)
qNMR (vs. DMFu)
Carbon % 59.98%58.12% (Low)59.85% (Pass)N/A
Hydrogen % 8.63%8.95% (High)8.70% (Pass)N/A
Nitrogen % 19.98%18.50% (Fail)19.89% (Pass)N/A
Purity Assignment 100%~96.5% (Inferred)99.6% (Inferred)98.2% (Absolute)
Impurity ID N/AUnknownUnknown1.2% Water detected

Interpretation:

  • Standard EA Failure: The "Low C / High H" pattern in the Standard EA column is classic for a sample containing trapped moisture (water is 11% H, 0% C). EA detects the weight but misidentifies the source.

  • Optimized EA Success: Adding

    
     corrected the Nitrogen combustion, but EA still cannot quantify the water content accurately without a separate Karl Fischer titration.
    
  • qNMR Superiority: The qNMR method explicitly identified the water peak (3.33 ppm in DMSO) and calculated the active pharmaceutical ingredient (API) content at 98.2%. This prevents over-charging the reagent in subsequent synthesis steps.

Part 4: Decision Framework

When should you use which method? Use this logic gate for your analytical strategy.

DecisionTree Start Objective of Analysis Publication Journal Publication (New Compound) Start->Publication ProcessDev Process Development (Potency for Reaction) Start->ProcessDev CoA Release Testing (CoA Generation) Start->CoA Action1 Use Optimized EA (+WO3) Requires <0.4% error Publication->Action1 Standard Req Action2 Use qNMR (Absolute Wt% Purity) ProcessDev->Action2 Accuracy Req CoA->Action2 Alternative Action3 Hybrid Approach: HPLC (Purity) + Karl Fischer (Water) + ROI (Ash) CoA->Action3 ICH Guidelines

Caption: Decision matrix for selecting the appropriate analytical technique based on the end-goal.

References

  • TIB Chemicals. (n.d.). Combustion Analysis of Nitrogen Heterocycles. Retrieved from [Link] (General reference for WO3 usage in combustion).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation in qNMR. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Isopropyl-1H-pyrazole-3-methanol

A Senior Application Scientist's Guide to Safe Laboratory Operations Synthesized Hazard Profile: Understanding the "Why" Behind the Precautions To determine the appropriate level of personal protective equipment, we must...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

Synthesized Hazard Profile: Understanding the "Why" Behind the Precautions

To determine the appropriate level of personal protective equipment, we must first deconstruct the molecule to anticipate its potential hazards. The structure of 5-Isopropyl-1H-pyrazole-3-methanol suggests a multi-faceted risk profile inherited from its core components.

  • The Pyrazole Core: Pyrazole and its derivatives are known to be biologically active and can present several hazards. Data from analogous compounds indicate that the pyrazole ring system can lead to skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4][5] Many are solids at room temperature, introducing the risk of fine powder inhalation.[6][7][8]

  • The Methanol Group (-CH₂OH): The presence of a primary alcohol, specifically a methanol moiety, is a significant toxicological concern. Methanol is toxic if swallowed, inhaled, or absorbed through the skin.[9] Its toxicity is primarily due to its metabolism to formic acid, which can cause severe metabolic acidosis, blindness, and damage to the central nervous system.[10][11][12]

  • The Isopropyl Group (-CH(CH₃)₂): This group, familiar from isopropyl alcohol, primarily contributes to the compound's flammability and may cause eye irritation and dizziness.[13]

Combining these factors, we must treat 5-Isopropyl-1H-pyrazole-3-methanol as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and flammable.

Potential Hazard Associated Structural Moiety Primary Risk Supporting Sources
Acute Toxicity MethanolHarmful or fatal if swallowed, inhaled, or in contact with skin. Causes damage to organs (eyes, CNS).[9][10]
Skin Irritation/Corrosion Pyrazole CoreMay cause skin irritation or chemical burns upon contact.[1][2][3]
Serious Eye Damage Pyrazole Core, IsopropylCauses serious eye irritation or permanent damage.[2][3][13]
Respiratory Irritation Pyrazole CoreInhalation of dust or vapors may irritate the respiratory tract.[1][3][4]
Flammability Isopropyl, MethanolThe compound may be flammable, especially if in a solvent or heated.[9][13][14]
Inhalation of Powder Solid StateFine powders can be easily aerosolized and inhaled, posing a significant exposure risk.[6][8][15]

The R.A.M.P. Framework for Safe Handling

A robust safety plan follows the R.A.M.P. principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies. This workflow ensures a systematic approach to safety for every operation.

cluster_controls Risk Minimization Hierarchy recognize Recognize Hazards (Section 1 Profile) assess Assess Risks (Scale, Concentration, Duration) recognize->assess Informs minimize Minimize Risks (Controls & PPE) assess->minimize Dictates prepare Prepare for Emergencies (Spill Kit, First Aid) minimize->prepare Requires eng Engineering Controls (Fume Hood, Enclosed Balance) minimize->eng prepare->recognize Feedback Loop (Post-Incident Review) admin Administrative Controls (SOPs, Designated Area) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The R.A.M.P. safety principle workflow.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it functions correctly only when used in conjunction with proper engineering and administrative controls. Always don PPE before entering the designated work area and doff it before exiting.

Eye and Face Protection
  • Standard Protocol: At a minimum, chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are required for all work.[6][15][16] Standard safety glasses with side shields do not provide adequate protection from splashes.

  • Elevated Risk Protocol: When handling larger quantities (>50 mL of solution) or there is a significant risk of splashing, a full-face shield must be worn over the chemical safety goggles.[2][6]

Hand Protection

The choice of glove is critical due to the mixed hazards of this compound. Nitrile is a common laboratory glove, but it offers only fair resistance to methanol.[17][18] For anything other than incidental contact, a more robust glove is necessary.

Glove Material Resistance to Methanol Resistance to Isopropanol General Use for Powders Recommendation
Nitrile Fair[17][18]Excellent[17]GoodSuitable for incidental contact only (e.g., handling sealed containers). Change immediately upon any contamination.
Latex Fair[17][18]Excellent[17]GoodNot recommended due to poor methanol resistance and potential for allergies.
Butyl Rubber Excellent[14]GoodFair (less dexterity)Recommended for extended handling , such as when making solutions or during purification.
Neoprene Good[17]GoodGoodA viable alternative to Butyl rubber, offering good all-around protection.

Protocol for Glove Selection and Use:

  • Inspect Gloves: Always inspect gloves for tears or pinholes before use.[6]

  • Double-Gloving: For all direct handling procedures, wear two pairs of nitrile gloves or a nitrile inner glove with a butyl rubber or neoprene outer glove.[19][20] This provides protection in case the outer glove is breached.

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and wash your hands thoroughly.[15][19]

  • Regular Changes: Change gloves frequently, at least every two hours, as chemical resistance degrades over time.[19]

Body Protection
  • Standard Protocol: A fully fastened, long-sleeved laboratory coat is mandatory.[19][21][22]

  • Elevated Risk Protocol: When working with larger quantities or in situations with a high splash potential, supplement the lab coat with a chemical-resistant apron made of rubber or PVC.[6]

Respiratory Protection

Respiratory protection is typically not required if all work is performed within a certified chemical fume hood.

  • Required Use: A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary if:

    • Weighing or handling the powder outside of a fume hood or ventilated balance enclosure.[6][15]

    • A large spill occurs outside of a fume hood.

    • Engineering controls are not available or are malfunctioning.

Operational and Disposal Plans

A safe outcome is predicated on a well-defined plan for every step of the process, from preparation to disposal.

Step-by-Step Handling Protocol (Solid Compound)

This protocol minimizes the risk of inhalation and contamination when weighing a solid powder and preparing a solution.

start Start: Assemble All Materials prep 1. Prepare Work Area (In Fume Hood, Line with Bench Paper) start->prep don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep->don_ppe tare 3. Tare Lidded Container (On balance outside hood) don_ppe->tare weigh 4. Add Powder to Container (Inside Fume Hood, Minimize Dust) tare->weigh reweigh 5. Seal & Reweigh (On balance outside hood) weigh->reweigh dissolve 6. Prepare Solution (Return to Hood, Slowly Add Solvent) reweigh->dissolve decon 7. Decontaminate & Clean (Wipe surfaces, Dispose of waste) dissolve->decon end End: Doff PPE & Wash Hands decon->end

Caption: Step-by-step workflow for safely weighing and handling a powdered compound.

Spill Management

Your immediate response to a spill is critical for mitigating exposure and contamination.

  • Minor Spill (Solid or Liquid inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with appropriate absorbent material for liquids or wet-clean for powders (never dry sweep).[8][22]

    • Wipe the area with a compatible solvent (e.g., isopropanol), working from the outside in.

    • Collect all contaminated materials in a sealed, labeled hazardous waste bag.[1]

  • Major Spill (Any spill outside a fume hood):

    • EVACUATE: Immediately alert everyone and evacuate the laboratory.[1][22]

    • ISOLATE: Close the doors to the lab and prevent re-entry.

    • REPORT: Contact your institution's EHS emergency line immediately. Do not attempt to clean up a major spill yourself.

Waste Disposal

All materials contaminated with 5-Isopropyl-1H-pyrazole-3-methanol must be treated as hazardous waste.[7]

  • Segregation: Do not mix this waste with other waste streams.

  • Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[1] The label should include the full chemical name.

  • Disposal: Arrange for pickup by your institution's licensed EHS waste disposal service.[7] Never pour this chemical or its waste down the drain.[1][4]

Emergency First Aid Procedures

In the event of an exposure, immediate and correct first aid is vital.

Exposure Route Immediate Action Follow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][23]Seek immediate medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][5][23]Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen.[2][15]If breathing has stopped, begin artificial respiration (if trained). Seek immediate medical attention.
Ingestion DO NOT INDUCE VOMITING. [23] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.Seek immediate medical attention. Show the medical personnel the Safety Data Sheet for a similar compound.

References

  • Chemical Resistance of Gloves – Quick guide. [Source URL not available, content from search snippet][17]

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link][18]

  • Methanol Gloves. SafetyGloves.co.uk. [Link][24]

  • Weighing Hazardous Powders in the Laboratory. University of California, Riverside - Environment, Health & Safety. [Link][8]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University Occupational & Environmental Safety Office. [Link][19]

  • Methanol Resistant Gloves. Gloves.co.uk. [Link][25]

  • Handling and Storing Chemicals. Lab Manager. [Link][21]

  • Ansell Chemical Resistance Glove Chart. University of Pittsburgh - Environment, Health and Safety. [Link][26]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link][22]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. [Link][15]

  • SAFETY DATA SHEET - Methanol. Methanex. [Link][14]

  • PYRAZOLE UN2811-III (6.1). MP Biomedicals. [Link][27]

  • SAFETY DATA SHEET - (1,5-Dimethyl-1H-pyrazol-3-yl)methanol. Fisher Scientific. [Link][3]

  • Pyrazole Wastewater Treatment. Arvia Technology. [Link][28]

  • Methanol: toxicological overview. GOV.UK. [Link][10]

  • SAFETY DATA SHEET - Isopropyl Alcohol. Univar Solutions. [Link][13]

  • Toxic Alcohols: Not Always A Clear-Cut Diagnosis. DRH EM. [Link][29]

  • SAFETY DATA SHEET - Methanol. State of Michigan. [Link][9]

  • Toxic Alcohol Ingestion. LITFL. [Link][11]

  • Poisoning with methanol and other non-beverage alcohols - an analysis of the issue based on hospitalizations. Semantic Scholar. [Link][12]

  • Toxic Alcohols. ACEP Toxicology Section. [Link][30]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.